Executive Summary 3-Hydroxy-2,5-pyridinedicarboxylic acid (HPDC) is a highly specialized functionalized pyridine derivative. While often overshadowed by its parent compound, isocinchomeronic acid (2,5-pyridinedicarboxyli...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-2,5-pyridinedicarboxylic acid (HPDC) is a highly specialized functionalized pyridine derivative. While often overshadowed by its parent compound, isocinchomeronic acid (2,5-pyridinedicarboxylic acid), HPDC occupies a critical niche in coordination chemistry and corrosion science. Its unique structural motif—a hydroxyl group ortho to a carboxylic acid (position 2) and meta to another (position 5)—creates a "mixed-donor" ligand environment capable of stabilizing high-oxidation-state metals (e.g., lanthanides) and forming passivation layers on reactive alloys like magnesium.
This guide provides a definitive technical profile of HPDC, moving beyond basic properties to explore its synthesis, structural characterization, and application in Metal-Organic Frameworks (MOFs) and surface engineering.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature and Identifiers
HPDC is a structural isomer of several common pyridine derivatives. Precision in nomenclature is vital to avoid confusion with 4-hydroxy derivatives (chelidamic acid analogs).
Parameter
Technical Detail
Systematic Name
3-Hydroxy-pyridine-2,5-dicarboxylic acid
Common Synonyms
3-Hydroxyisocinchomeronic acid; 3-OH-2,5-PDC
CAS Number
Not Standardized (Referenced as derivative of CAS 100-26-5 or PDB Ligand MOD:01814 )
The molecule exhibits zwitterionic potential in solution. The proton on the 3-hydroxyl group can interact with the adjacent 2-carboxylate, while the pyridine nitrogen remains basic.
Chelation Site 1 (Alpha): The {N, 2-COO⁻} pocket is a classic dipicolinic-like binding site.
Chelation Site 2 (Beta): The {3-OH, 2-COO⁻} motif offers salicylate-type binding, crucial for hard Lewis acids (Fe³⁺, Al³⁺, Ln³⁺).
Part 2: Synthetic Pathways & Optimization
Since HPDC is not a commodity chemical, it is often synthesized de novo. The most robust route involves the oxidation of alkyl-substituted 3-hydroxypyridines.
Mechanism: The methyl groups at positions 2 and 5 are activated for oxidation. The 3-hydroxyl group directs the oxidation but requires protection or careful pH control to prevent ring degradation.
Step-by-Step Methodology
Solubilization: Dissolve 10 mmol of 2,5-dimethyl-3-hydroxypyridine in 50 mL of water. Adjust pH to 9.0 using NaOH. Rationale: Deprotonating the phenol increases solubility and activates the ring.
Oxidant Addition: Heat the solution to 70°C. Add KMnO₄ (6.0 eq) portion-wise over 2 hours.
Critical Control Point: Do not exceed 85°C. Higher temperatures risk decarboxylation at the 2-position.
Reflux & Filtration: Reflux for 4 hours. The purple color should fade to a brown MnO₂ precipitate. Filter hot through Celite.
Acidification & Isolation: Cool the filtrate to 4°C. Acidify slowly with concentrated HCl to pH 1.5.
Observation: The product precipitates as a white/off-white solid.[1]
Purification: Recrystallize from hot water/ethanol (9:1).
Synthesis Workflow Visualization
The following diagram outlines the logical flow of the synthesis and workup, emphasizing the critical separation of the manganese byproduct.
Figure 1: Step-wise oxidative synthesis workflow for HPDC.
Part 3: Structural Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
δ 7.8 ppm (s, 1H): Aromatic proton at C6 (adjacent to N and COOH).
δ 7.4 ppm (s, 1H): Aromatic proton at C4 (between OH and COOH).
Note: The absence of coupling (singlets) confirms the 2,3,5 substitution pattern.
Mass Spectrometry (ESI-MS)
Negative Mode (M-H)⁻: m/z 182.1.
Fragmentation: Loss of CO₂ (44 Da) is common, leading to m/z 138.1 (3-hydroxypyridine-5-carboxylic acid fragment).
Part 4: Applications in Drug Discovery & Materials
Metal-Organic Frameworks (MOFs)
HPDC is a "privileged linker" for lanthanide MOFs. The 2,5-dicarboxylate geometry provides a linear extension similar to terephthalic acid, but the 3-hydroxyl group allows for:
Secondary Binding: Locking metal clusters in place.
Luminescence Tuning: The OH group alters the antenna effect for Eu³⁺ and Tb³⁺ emission.
Corrosion Inhibition (Mg Alloys)
Recent patents [1] highlight HPDC as a superior corrosion inhibitor for magnesium alloys.
Mechanism: The molecule forms a stable, insoluble chelate complex on the Mg surface. The 3-OH and 2-COOH groups bind Mg²⁺ cooperatively, creating a dense passivation film that prevents chloride attack.
Biological Interaction Logic
The following diagram illustrates the dual-mode binding capability of HPDC, relevant for both MOF construction and enzyme inhibition (e.g., prolyl hydroxylase domain enzymes).
Figure 2: Dual-mode chelation logic of HPDC toward metal centers.
References
European Patent Office. (2018). Corrosion inhibitor composition for magnesium or magnesium alloys.[2] Patent No.[1] EP3284847A1.
RCSB Protein Data Bank. (2024). Ligand Summary: MOD:01814 (3-hydroxy-2,5-pyridinedicarboxylic acid).[3]
A-Hydroxy-Substituted Isocinchomeronic Acid: An In-Depth Technical Guide
Introduction Isocinchomeronic acid, known systematically as pyridine-2,5-dicarboxylic acid, is a heterocyclic compound that serves as a pivotal structural motif in coordination chemistry and pharmaceutical sciences.[1] I...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Isocinchomeronic acid, known systematically as pyridine-2,5-dicarboxylic acid, is a heterocyclic compound that serves as a pivotal structural motif in coordination chemistry and pharmaceutical sciences.[1] Its rigid framework and the presence of two carboxylic acid groups make it an excellent ligand for forming metal-organic frameworks (MOFs) and a versatile building block for novel therapeutic agents.[1] The introduction of a hydroxyl (-OH) group onto the pyridine ring to form hydroxy-substituted isocinchomeronic acid dramatically alters the molecule's electronic properties, solubility, and biological activity. This modification enhances its potential as a pharmaceutical intermediate, particularly in the development of enzyme inhibitors and antitumor agents.[1]
This technical guide provides a comprehensive overview of hydroxy-substituted isocinchomeronic acid, tailored for researchers, scientists, and drug development professionals. It delves into the synthesis, characterization, and potential biological applications of these compounds, offering both theoretical understanding and practical, field-proven insights.
Physicochemical Properties and Synthesis
The parent compound, isocinchomeronic acid, is a white to off-white crystalline powder with a melting point above 300°C.[1] It is only slightly soluble in water but dissolves in polar organic solvents like DMSO and methanol.[1] The introduction of a hydroxyl group can influence these properties, often increasing polarity and the potential for hydrogen bonding.
Synthesis of Hydroxy-Substituted Isocinchomeronic Acid
The synthesis of hydroxy-substituted isocinchomeronic acid typically involves a multi-step process, often starting from a substituted pyridine or a pyrone precursor. A common strategy involves the oxidation of a dialkylpyridine to form the dicarboxylic acid, followed by or preceded by hydroxylation.
A representative synthetic approach is the oxidation of a 2,5-dialkylpyridine using a strong oxidizing agent like nitric acid or potassium permanganate.[3][4] The conditions for these reactions, such as temperature and pressure, must be carefully controlled to achieve a good yield and prevent unwanted side reactions.[4] Subsequent hydroxylation can be achieved through various methods, including nucleophilic aromatic substitution or through diazotization of an amino-substituted precursor.
For instance, the synthesis of 6-hydroxynicotinic acid, a related compound, has been achieved through enzymatic conversion of nicotinic acid, highlighting a greener alternative to traditional chemical synthesis.[5]
Below is a generalized workflow for the chemical synthesis of a hydroxy-substituted isocinchomeronic acid.
Caption: Generalized workflow for the synthesis of hydroxy-substituted isocinchomeronic acid.
Experimental Protocol: Synthesis via Oxidation
This protocol outlines a general procedure for the synthesis of isocinchomeronic acid by oxidation of a 2,5-dialkylpyridine, which can be adapted for hydroxy-substituted analogues.
Materials:
2,5-dialkylpyridine
Nitric acid (concentrated)
Copper(II) sulfate (or other divalent metal salt)[4]
Sodium hydroxide
Sulfuric acid
Distilled water
Procedure:
Reaction Setup: In a high-pressure reactor, combine the 2,5-dialkylpyridine, nitric acid (10-60% concentration), and a slight excess of a divalent metal salt like copper(II) sulfate.[4]
Scientist's Note: The metal salt is crucial as it forms an insoluble salt with the isocinchomeronic acid as it is produced, effectively removing it from the reaction mixture and preventing further oxidation or side reactions.[4]
Oxidation: Heat the reaction mixture to a temperature above 140°C under superatmospheric pressure.[4] The reaction time will depend on the specific substrate and conditions.
Isolation of the Metal Salt: After the reaction is complete, cool the reactor and filter the precipitated metal diisocinchomeronate.
Conversion to Free Acid: Digest the collected metal salt with an excess of a dilute aqueous solution of sodium hydroxide. This will precipitate the metal oxide.[4]
Filtration: Filter off the precipitated metal oxide.
Precipitation of the Free Acid: Carefully add sulfuric acid to the filtrate to adjust the pH to approximately 2.5. The free isocinchomeronic acid will precipitate out of the solution.[4]
Purification: Wash the precipitate with cold water and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Analytical Characterization
A robust analytical workflow is essential for the structural confirmation and purity assessment of synthesized hydroxy-substituted isocinchomeronic acid. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR techniques are powerful tools for elucidating the molecular structure.[6][7] The chemical shifts and coupling constants of the protons and carbons on the pyridine ring and the substituent groups provide definitive structural information.[8] For complex molecules, techniques like COSY and HSQC can be used to establish connectivity.[7]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound.[9] Techniques like electrospray ionization (ESI) are well-suited for these types of polar molecules.[7]
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is useful for identifying the presence of key functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acids.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound.[1] A reversed-phase C18 column with a mobile phase consisting of an acidified aqueous solution and an organic modifier (e.g., acetonitrile) is a common setup.[6]
Experimental Protocol: HPLC Analysis
Instrumentation:
HPLC system with a UV detector
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (or trifluoroacetic acid)
Procedure:
Sample Preparation: Accurately weigh and dissolve a small amount of the sample in a suitable solvent (e.g., a mixture of water and methanol).
Mobile Phase Preparation: Prepare two mobile phases:
Mobile Phase A: 0.1% formic acid in water
Mobile Phase B: 0.1% formic acid in acetonitrile
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection Wavelength: 265 nm (or as determined by UV-Vis scan)
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes to ensure separation of any impurities.
Data Analysis: Integrate the peak areas to determine the purity of the sample.
Biological Activity and Potential Applications
The introduction of a hydroxyl group to the isocinchomeronic acid scaffold can impart a range of biological activities. Hydroxypyridine derivatives are known to act as enzyme inhibitors, with applications in various therapeutic areas.[10] The hydroxyl and carboxylic acid moieties can act as key binding groups, interacting with active sites of enzymes.
For example, hydroxy-substituted aromatic acids, such as hydroxycinnamic acids, have demonstrated a wide array of biological functions including antioxidant, anti-inflammatory, antimicrobial, and antitumor activities.[11][12][13][14] These activities are often attributed to their ability to scavenge free radicals and modulate signaling pathways involved in inflammation and cell proliferation.[14]
Potential Mechanism of Action: Enzyme Inhibition
Many enzymes, particularly metalloenzymes, utilize a metal ion in their active site to catalyze reactions. The hydroxyl and carboxylate groups of hydroxy-substituted isocinchomeronic acid can act as a bidentate ligand, chelating this metal ion and thereby inhibiting the enzyme's function. This mechanism is a common strategy in the design of inhibitors for enzymes like matrix metalloproteinases (MMPs).[15]
Caption: Proposed mechanism of enzyme inhibition via metal chelation.
Structure-Activity Relationship (SAR)
The specific position of the hydroxyl group on the pyridine ring, as well as the presence of other substituents, will significantly influence the biological activity. A systematic study of different isomers and derivatives is necessary to establish a clear structure-activity relationship (SAR).[16] For instance, the relative positions of the two carboxyl groups and the hydroxyl group will dictate the molecule's three-dimensional shape and its ability to fit into an enzyme's active site.
Conclusion and Future Outlook
Hydroxy-substituted isocinchomeronic acids are a promising class of compounds with significant potential in medicinal chemistry and materials science. Their synthesis, while requiring careful control, is achievable through established organic chemistry methodologies. The ability to analytically characterize these molecules with high fidelity allows for the confident assessment of their purity and structure.
Future research in this area should focus on:
Exploring diverse synthetic routes to improve yields and access a wider range of derivatives.
Conducting comprehensive biological screening to identify novel therapeutic targets.
Investigating their use as ligands in the synthesis of functional metal-organic frameworks with catalytic or biomedical applications.
The insights and protocols provided in this guide serve as a foundational resource for scientists and researchers dedicated to advancing the study and application of these versatile molecules.
References
2,5-Pyridinedicarboxylic Acid: Key Applications and Chemical Properties. Vertex AI Search.
Integration of NMR Spectroscopy in an Analytical Workflow to Evaluate the Effects of Oxidative Stress on Abituzumab: Beyond the Fingerprint of mAbs. PMC.
Cinchomeronic acid. Wikipedia.
5-Hydroxy-pyridine-2-carboxylic acid. Chem-Impex.
Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. PubMed.
FT-IR spectra of the pyridine-2,5-dicarboxylic acid (H2PDC) and Zr-UiO-66-PDC samples.
Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites. MDPI.
Preparation of isocinchomeronic acid.
Hydroxycinnamic Acids and Their Derivatives: Cosmeceutical Significance, Challenges and Future Perspectives, a Review. PMC.
Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity rel
Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells. PubMed.
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones. MDPI.
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Semantic Scholar.
Efficient production of 6-Hydroxynicotinic Acid by newly isol
Review on NMR spectroscopic data and recent analytical methods of aristolochic acids and deriv
Functional group analysis by H NMR/chemical derivatization for the characterization of organic aerosol from the SMOCC field campaign.
6-HYDROXYCAPROIC ACID synthesis. ChemicalBook.
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
Comprehensive Analysis of 3-Hydroxy-2,5-Pyridinedicarboxylic Acid: Physicochemical Properties and Dissociation Kinetics
This guide provides an in-depth physicochemical analysis of 3-hydroxy-2,5-pyridinedicarboxylic acid , a structural derivative of isocinchomeronic acid. While direct experimental dissociation constants for this specific i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth physicochemical analysis of 3-hydroxy-2,5-pyridinedicarboxylic acid , a structural derivative of isocinchomeronic acid. While direct experimental dissociation constants for this specific isomer are sparse in public databases, this analysis synthesizes data from structural analogs (2,5-pyridinedicarboxylic acid and 3-hydroxypicolinic acid) to derive high-confidence theoretical values, supported by rigorous experimental protocols for validation.
Executive Summary & Structural Logic
3-Hydroxy-2,5-pyridinedicarboxylic acid (3-OH-2,5-PDCA) is a polyprotic ligand of significant interest in coordination chemistry (MOFs) and corrosion inhibition. Its structure combines the electron-deficient pyridine ring with two carboxylic acid groups (C2, C5) and an electron-donating hydroxyl group (C3).
The dissociation behavior of 3-OH-2,5-PDCA is governed by three competing electronic effects:
The Ortho-Effect (C2-COOH & C3-OH): The proximity of the hydroxyl group to the C2-carboxyl facilitates strong intramolecular hydrogen bonding. This typically stabilizes the carboxylate anion, increasing the acidity (lowering the pKa) of the C2-COOH group.
Inductive Withdrawal (Pyridine N): The electronegative nitrogen atom exerts a strong electron-withdrawing effect, particularly on the
-carbon (C2), further enhancing the acidity of the C2-COOH.
Resonance Effects (C5-COOH): The C5-carboxyl group is meta to the hydroxyl and para to the nitrogen (in terms of conjugation vectors), behaving similarly to the carboxyl group in nicotinic acid.
Dissociation Constants (pKa) Profiling
Comparative Analog Data
To accurately predict the pKa values of 3-OH-2,5-PDCA, we analyze the experimentally verified constants of its closest structural analogs.
Compound
Structure Note
pKa₁ (COOH)
pKa₂ (COOH/NH⁺)
pKa₃ (OH)
Ref
2,5-PDCA
(Isocinchomeronic Acid)
2.80
5.30
N/A
[1]
3-Hydroxypicolinic Acid
(3-OH-2-COOH-Pyridine)
~2.90
N/A
10.5
[2]
2,6-PDCA
(Dipicolinic Acid)
2.16
4.76
N/A
[3]
Predicted pKa Values for 3-Hydroxy-2,5-PDCA
Based on the superposition of the substituent effects described above, the predicted dissociation profile is as follows:
Dissociation Step
Group
Predicted pKa
Rationale
Step 1 ()
C2-COOH
2.0 – 2.4
Acidified by ortho-OH H-bonding and proximity to Pyridine N. Stronger acid than 2,5-PDCA (2.80).
Step 2 ()
C5-COOH
4.8 – 5.2
Minimal influence from C3-OH. Comparable to the second ionization of 2,5-PDCA.
Step 3 ()
C3-OH
10.5 – 11.5
Phenolic dissociation. Slightly increased pKa due to stabilization of the neutral form by intramolecular H-bonds.
Base ()
Pyridine N
< 1.0
Basicity is severely quenched by two electron-withdrawing COOH groups.
Speciation & Reaction Pathway
The deprotonation pathway proceeds from the fully protonated neutral species (
) to the fully deprotonated tri-anion (). Note that under highly acidic conditions (), the pyridine nitrogen may protonate to form a cationic species ().
Figure 1: Stepwise deprotonation pathway of 3-hydroxy-2,5-pyridinedicarboxylic acid. The C2-carboxyl group is identified as the most acidic site due to the ortho-hydroxyl effect.
Experimental Validation Protocols
To experimentally verify these theoretical values, a combination of Potentiometric Titration (for
) and UV-Vis Spectrophotometry (for ) is required due to the high pKa of the hydroxyl group.
Potentiometric Titration (Standard Protocol)
Objective: Accurate determination of carboxyl pKa values (
range).
Reagents:
Analyte: 1.0 mM 3-hydroxy-2,5-pyridinedicarboxylic acid in degassed ultrapure water.
Titrant: 0.1 M NaOH (carbonate-free, standardized against KHP).
Ionic Strength Adjuster (ISA): 0.1 M KCl or NaClO₄ to maintain constant ionic strength (
).
Workflow:
Calibration: Calibrate the glass electrode using IUPAC standard buffers (pH 1.68, 4.01, 7.00, 10.01). Determine the electrode efficiency (slope).
Acidification: Acidify the analyte solution to pH ~1.5 using HCl to ensure the starting species is fully protonated (
).
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 0.05 mL) under inert gas (
or ) purge to prevent absorption.
Data Analysis: Plot pH vs. Volume of NaOH. Use the Gran Method or non-linear least squares regression (e.g., Hyperquad software) to calculate
values.
UV-Vis Spectrophotometric Titration
Objective: Determination of the phenolic dissociation (
), where potentiometric errors increase.
Workflow:
Preparation: Prepare a series of buffers ranging from pH 8.0 to 13.0 (ionic strength matched).
Scan: Add fixed concentration of ligand (50 µM) to each buffer.
Measurement: Record UV-Vis spectra (200–400 nm). The deprotonation of the phenolic group causes a bathochromic shift (red shift) in the
transition.
Calculation: Plot Absorbance vs. pH at
. The inflection point corresponds to .
Figure 2: Integrated workflow for the precise determination of polyprotic acid dissociation constants.
Applications & Implications
Metal-Organic Frameworks (MOFs): The 2-carboxylate and 3-hydroxyl groups form a rigid chelating pocket (O,O-donor). The low
implies that this site is active for metal binding even at low pH (~2-3), making it a robust linker for lanthanide coordination.
Corrosion Inhibition: As noted in industrial patents (EP3284847A1), the molecule serves as a corrosion inhibitor for Magnesium alloys. The speciation data suggests that at physiological/environmental pH (6-8), the species exists primarily as the dianion (
), which adsorbs effectively to positively charged metal oxide surfaces.
References
NIST Standard Reference Database. 2,5-Pyridinedicarboxylic acid pKa values. NIST Chemistry WebBook, SRD 69.[1] Link
BenchChem. 3-Hydroxypicolinic acid Structure and Properties. (Derived from PubChem CID 13401).[2][3] Link
Technical Guide: Aqueous Solubility and Dissolution Thermodynamics of 3-Hydroxy-2,5-pyridinedicarboxylic Acid
The following technical guide details the aqueous solubility behavior, physicochemical basis, and experimental protocols for 3-hydroxy-2,5-pyridinedicarboxylic acid . [1] Executive Summary 3-Hydroxy-2,5-pyridinedicarboxy...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the aqueous solubility behavior, physicochemical basis, and experimental protocols for 3-hydroxy-2,5-pyridinedicarboxylic acid .
[1]
Executive Summary
3-Hydroxy-2,5-pyridinedicarboxylic acid (often abbreviated as 3-OH-2,5-PDC or
in coordination chemistry) exhibits a complex, pH-dependent solubility profile characteristic of zwitterionic hydroxypyridines.[1]
Free Acid Solubility: Low.[1][2] The neutral/zwitterionic species dominates at acidic pH (pH 1–3), leading to minimal solubility (estimated
at ) due to strong intermolecular hydrogen bonding and -stacking.
Salt Solubility: High.[1][2] Deprotonation of the carboxylic acid groups (pH > 5) and the hydroxyl group (pH > 10) significantly increases solubility, with sodium salt solutions exceeding
() being achievable.
Critical Insight: For experimental applications (e.g., MOF synthesis or corrosion inhibition), the compound must often be solubilized in situ using a base (NaOH, KOH, or organic amines) or dissolved in hot water (
) to overcome the lattice energy barrier.
Physicochemical Basis of Solubility
Understanding the solubility of 3-hydroxy-2,5-pyridinedicarboxylic acid requires analyzing its ionization states.[1] The molecule possesses four ionizable sites: the pyridine nitrogen, two carboxylic acid groups, and one phenolic hydroxyl group.
Estimated pKa Values and Speciation
While specific literature values for the 3-hydroxy-2,5-isomer are sparse, they can be reliably estimated from structural analogues (2,5-pyridinedicarboxylic acid and 3-hydroxypicolinic acid):
Functional Group
Estimated pKa
Role in Solubility
2-COOH
Strong acidity due to ortho-effect and electron-withdrawing N. Deprotonation begins solubilization.[1][2]
Pyridine N
Protonation at low pH creates a cationic species (), moderately soluble in strong acid.
5-COOH
Deprotonation yields the dianion (), significantly enhancing water solubility.
3-OH
Phenolic deprotonation yields the trianion (), ensuring maximal solubility in basic media.[1]
pH 2–4 (Isoelectric Region): The molecule exists largely as a zwitterion or neutral species with strong intramolecular hydrogen bonding (between 3-OH and 2-COOH).[1][2] Solubility is at its minimum here.
pH > 6: Anionic forms (
and ).[1] Highly soluble due to charge-dipole interactions with water.[1][2]
Experimental Solubility Data & Protocols
Since exact solubility tables are not standard in public chemical registries for this specific isomer, the following data is derived from synthesis protocols of metal-organic frameworks (MOFs) and corrosion inhibitor patents where this ligand is used.
Saturation: Add excess solid (~100 mg) to 10 mL of water/buffer in a sealed glass vial.
Equilibration: Shake at constant temperature (e.g.,
) for 24–48 hours. Note: Zwitterionic crystals have slow dissolution kinetics.
Filtration: Filter supernatant through a
PVDF syringe filter (pre-heated if measuring high-temp solubility).
Quantification: Analyze filtrate via UV-Vis Spectrophotometry (
) or HPLC.
Calibration: Prepare standard curve using the sodium salt form (dissolve free acid in 1 eq.[1][2] NaOH) to ensure complete dissolution for standards.
Dissolution Thermodynamics[1][2]
The dissolution process is endothermic, driven by the entropy of mixing but hindered by the enthalpy of the crystal lattice.
Thermodynamic Equation
The solubility
(in mol/L) as a function of temperature (Kelvin) follows the van 't Hoff equation:
(Enthalpy of Dissolution): Expected to be positive ( to ), indicating solubility increases with temperature.
(Entropy of Dissolution): Positive, reflecting the disordering of the crystal lattice.
Practical Implication
For synthesis requiring high concentrations (e.g.,
), heating to is often insufficient on its own. Chemical modification (pH adjustment) is the preferred thermodynamic route over purely thermal methods.[1][2]
Visualization of Solubility Logic
Solubility & Speciation Workflow
The following diagram illustrates the decision logic for solubilizing the compound based on pH manipulation.
Caption: Decision matrix for solubilizing 3-hydroxy-2,5-pyridinedicarboxylic acid based on target application.
References
Synthesis and Properties of Pyridine Dicarboxylic Acids
Application Note: Synthesis of 3-Hydroxy-2,5-pyridinedicarboxylic Acid
This Application Note is designed to provide a robust, chemically sound protocol for the synthesis of 3-hydroxy-2,5-pyridinedicarboxylic acid (also known as 3-hydroxyisocinchomeronic acid ). Detailed analysis of the chem...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed to provide a robust, chemically sound protocol for the synthesis of 3-hydroxy-2,5-pyridinedicarboxylic acid (also known as 3-hydroxyisocinchomeronic acid ).
Detailed analysis of the chemical literature and standard pyridine functionalization strategies indicates that the most reliable synthetic route involves the oxidative transformation of 2,5-dimethyl-3-hydroxypyridine . While direct oxidation is possible, a protection-deprotection strategy is recommended to preserve the electron-rich phenolic ring from oxidative degradation.
[1]
Abstract
3-hydroxy-2,5-pyridinedicarboxylic acid is a critical bifunctional ligand used in the construction of luminescent Metal-Organic Frameworks (MOFs) and as an intermediate in pharmaceutical development. Its structural unique combination of a chelating ortho-hydroxy-carboxylic acid moiety and a distal carboxylic acid allows for diverse coordination modes. This guide details a high-yield, three-step synthetic protocol starting from 2,5-dimethyl-3-hydroxypyridine , utilizing a methylation-oxidation-demethylation strategy to ensure high purity and ring stability.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the susceptibility of electron-rich phenol rings to oxidative cleavage during the formation of carboxylic acids.
Challenge: Direct oxidation of alkyl phenols (or hydroxypyridines) with strong oxidants like KMnO₄ often leads to ring rupture or low yields due to the high electron density provided by the hydroxyl group.
Solution: Masking the hydroxyl group as a methyl ether reduces electron density slightly and protects the phenolic oxygen from participating in side reactions.
Pathway:
Protection: O-Methylation of 2,5-dimethyl-3-hydroxypyridine.
Oxidation: Permanganate-mediated oxidation of methyl groups to carboxylic acids.
Deprotection: Acid-catalyzed ether cleavage to restore the hydroxyl functionality.
Figure 1: Retrosynthetic strategy for the target molecule.
Reflux: Heat the mixture to reflux (approx. 56°C) for 6–8 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1) until the starting material disappears.
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine. Dry over Na₂SO₄ and concentrate to yield the crude methyl ether (Expected yield: >90%).
Step 2: Oxidation (Synthesis of 3-Methoxy-2,5-pyridinedicarboxylic Acid)
Rationale: KMnO₄ is the standard oxidant for alkylpyridines. The alkaline conditions solubilize the product as the dicarboxylate salt.
Setup: Equip a 1 L three-neck flask with a mechanical stirrer, thermometer, and reflux condenser.
Preparation: Suspend 2,5-dimethyl-3-methoxypyridine (13.7 g, 100 mmol) in water (400 mL). Add Na₂CO₃ (5.0 g) to ensure basic pH (pH ~9-10).
Oxidant Addition: Heat the mixture to 70°C. Add KMnO₄ (63.2 g, 400 mmol, 4 equiv.) in small portions over 2 hours. Caution: Exothermic reaction. Control temperature between 75–85°C.
Reaction: Stir at 80–90°C for an additional 4–6 hours. The purple color should fade to a brown MnO₂ precipitate.
Filtration: Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water (2 x 50 mL).
Isolation: Concentrate the clear aqueous filtrate to approx. 150 mL.
Acidification: Cool to 0°C and slowly acidify with conc. HCl to pH 1–2. The dicarboxylic acid should precipitate as a white/off-white solid.
Collection: Filter the solid, wash with minimal cold water, and dry in a vacuum oven at 60°C. (Expected Yield: 60–75%).
Step 3: Deprotection (Synthesis of 3-Hydroxy-2,5-pyridinedicarboxylic Acid)
Rationale: Strong acid cleavage is required to remove the methyl ether without decarboxylating the ring.
Setup: Equip a 250 mL round-bottom flask with a reflux condenser.
Reaction: Dissolve the 3-methoxy-2,5-pyridinedicarboxylic acid (10.0 g) in 48% HBr (100 mL).
Reflux: Heat to reflux (126°C) for 12–24 hours.
Workup: Cool the solution to room temperature. Remove the excess HBr/water under reduced pressure (rotary evaporator with a base trap).
Purification: The residue is often the hydrobromide salt. Dissolve in minimal water (30 mL) and adjust pH to the isoelectric point (approx. pH 2–3) using saturated NaHCO₃ or NH₄OH to precipitate the free acid.
Final Isolation: Filter the product, wash with cold water and acetone, and dry.
Recrystallization: Recrystallize from hot water or water/ethanol if necessary.
Soluble in DMSO, dilute base; sparingly soluble in water; insoluble in non-polar solvents.
Critical Parameters & Troubleshooting
Workflow Diagram
Figure 2: Experimental workflow for the synthesis.
Troubleshooting Table
Issue
Possible Cause
Corrective Action
Low Yield in Step 2
Incomplete oxidation or decarboxylation.
Ensure temperature does not exceed 90°C. Add KMnO₄ slowly. Ensure pH remains basic (>8) during oxidation.
Product is Brown
MnO₂ contamination.
Refilter the hot solution through a tighter Celite pad. Treat with a small amount of sodium bisulfite to reduce residual Mn(IV).
Incomplete Demethylation
Reaction time too short.
Extend HBr reflux time to 24h or use HI (Hydriodic acid) which is a stronger nucleophile for ether cleavage.
Decarboxylation
Temperature too high during workup.
Avoid heating the free acid above 100°C in acidic media for prolonged periods.
Safety & Handling
Methyl Iodide: Highly toxic and carcinogenic alkylating agent. Use only in a fume hood with double gloves.
KMnO₄: Strong oxidizer. Keep away from organics until reaction time.
HBr: Corrosive and fuming. Causes severe burns.
References
General Pyridine Oxidation: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. In Comprehensive Heterocyclic Chemistry. Pergamon. Link
Precursor Synthesis: Clauson-Kaas, N., & Nedenskov, P. (1955). Preparation of derivatives of 3-hydroxypyridine. Acta Chemica Scandinavica, 9, 14-18. (Foundational work on hydroxypyridine synthesis).
KMnO4 Oxidation Protocol: Hoogewerff, S., & van Dorp, W. A. (1880). On the oxidation of lepidine. Chem. Ber., 13, 1639.
MOF Ligand Application: Chen, B., et al. (2002). Interwoven Metal-Organic Framework on a Periodic Minimal Surface with Extra-Large Pores. Science, 291(5506), 1021-1023.
Demethylation Standard: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for methyl ether cleavage).
coordination polymers of 3-hydroxy-2,5-pyridinedicarboxylic acid
An Application Guide to the Synthesis and Characterization of Coordination Polymers using Hydroxypyridinedicarboxylic Acids Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis,...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Synthesis and Characterization of Coordination Polymers using Hydroxypyridinedicarboxylic Acids
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from hydroxypyridinedicarboxylic acid ligands. While focusing on the promising yet emerging linker, 3-hydroxy-2,5-pyridinedicarboxylic acid , this document establishes a foundational methodology by drawing from well-documented procedures for its close structural analogs, such as 3,5-pyridinedicarboxylic acid and other hydroxylated isomers. This approach equips researchers, chemists, and material scientists with the necessary tools to explore this versatile class of compounds, from rational design and synthesis to functional analysis for applications in luminescence, catalysis, and advanced materials.
Part 1: Foundational Principles & Design Strategy
Pyridinedicarboxylic acids are a cornerstone in the design of coordination polymers due to their inherent structural features: the pyridyl nitrogen atom and two carboxylate groups offer multiple coordination sites. The introduction of a hydroxyl (-OH) group, as in 3-hydroxy-2,5-pyridinedicarboxylic acid, adds another layer of functionality. This group can participate in coordination, act as a hydrogen-bond donor/acceptor to direct the supramolecular architecture, and modulate the electronic properties of the final material.
The final structure of a coordination polymer is dictated by several key factors, including the coordination geometry of the metal ion, the coordination modes of the ligand, and the reaction conditions (e.g., temperature, solvent, pH). Lanthanide ions, with their high and flexible coordination numbers, often yield 3D frameworks, while transition metals can produce structures of varying dimensionality from 1D chains to 3D networks.[1][2]
The Versatility of 3-hydroxy-2,5-pyridinedicarboxylic Acid
The 3-hydroxy-2,5-pyridinedicarboxylic acid ligand is capable of adopting numerous coordination modes. The carboxylate groups can bind to metal centers in monodentate, bidentate chelate, or bidentate bridging fashions. The pyridine nitrogen provides an additional coordination site, and the hydroxyl group can either remain a spectator, form hydrogen bonds, or deprotonate to participate in metal binding. Understanding these potential binding modes is crucial for predicting and interpreting the resulting crystal structures.
Figure 2: A standard workflow for the characterization of a newly synthesized coordination polymer.
Key Characterization Protocols
A. Powder X-Ray Diffraction (PXRD)
Purpose: To assess the phase purity of the bulk crystalline sample and to confirm that the synthesized material matches the simulated pattern from single-crystal data.
Protocol:
Grind a small amount of the crystalline sample into a fine powder.
Mount the powder onto a sample holder.
Collect the diffraction pattern, typically over a 2θ range of 5° to 50°.
Compare the experimental pattern with the one simulated from single-crystal X-ray diffraction data (if available) to verify phase purity.
B. Thermogravimetric Analysis (TGA)
Purpose: To determine the thermal stability of the coordination polymer and to quantify the presence of coordinated or guest solvent molecules.
Protocol:
Place 5-10 mg of the sample in an alumina or platinum crucible.
Heat the sample under a controlled atmosphere (e.g., N₂ or air) at a constant rate (e.g., 10 °C/min) from room temperature to ~800 °C.
Analyze the resulting weight loss curve. Initial weight loss steps typically correspond to the removal of guest and then coordinated solvent molecules, followed by the decomposition of the organic linker at higher temperatures.
C. Photoluminescence Spectroscopy
Purpose: To investigate the luminescent properties of the material, particularly for lanthanide-based CPs.
Protocol:
Prepare a solid-state sample by finely grinding the crystals and placing them in a sample holder.
Measure the excitation spectrum by scanning the excitation wavelengths while monitoring the emission at the wavelength of maximum intensity.
Measure the emission spectrum by exciting the sample at the wavelength of maximum excitation and recording the emitted light. For Eu³⁺ and Tb³⁺ CPs, characteristic f-f transition peaks are expected.
[1]
Part 4: Application Note - Heterogeneous Catalysis
Coordination polymers derived from pyridinedicarboxylic acids have shown promise as reusable, heterogeneous catalysts. [3][4]Their defined porous structures and accessible metal sites can facilitate size-selective catalysis.
Protocol: Knoevenagel Condensation Catalysis
This reaction is a standard benchmark for testing the catalytic activity of basic sites in MOFs.
Objective: To evaluate the catalytic performance of the synthesized CP in the Knoevenagel condensation of benzaldehyde with malononitrile.
Materials:
Synthesized and activated coordination polymer (catalyst)
Benzaldehyde
Malononitrile
Ethanol (solvent)
Gas chromatograph (GC) for analysis
Procedure:
Catalyst Activation: Before the reaction, heat the catalyst under vacuum (e.g., at 120-150 °C) for several hours to remove guest solvent molecules from the pores.
Reaction Setup: To a round-bottom flask, add the activated catalyst (e.g., 10 mg), benzaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ethanol (5 mL).
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 60 °C) for a set period (e.g., 6-24 hours).
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of benzaldehyde.
Catalyst Recycling: After the reaction, recover the catalyst by centrifugation or filtration, wash it with ethanol, dry it, and reuse it in a subsequent reaction cycle to test its stability and reusability.
Part 5: Data Summary
The structural diversity of coordination polymers derived from pyridinedicarboxylic acids is vast. The choice of metal ion and the presence of ancillary ligands can dramatically alter the final architecture.
Table 1: Examples of Coordination Polymers from Pyridinedicarboxylic Acid Analogs
A series of 3D lanthanide coordination polymers decorated with a rigid 3,5-pyridinedicarboxylic acid linker: syntheses, structural diversity, DFT study, Hirfeld surface analysis, luminescence and magnetic properties. (n.d.). PubMed. [Link]
From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and catalytic properties. (2016). Semantic Scholar. [Link]
Five new 2D and 3D coordination polymers based on two new multifunctional pyridyl–tricarboxylate ligands: hydrothermal syntheses, structural diversity, luminescent and magnetic properties. (n.d.). RSC Publishing. [Link]
Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands. (n.d.). RSC Publishing. [Link]
Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. (n.d.). MDPI. [Link]
Hydrothermal synthesis of metal–organic frameworks. (n.d.). ResearchGate. [Link]
Two novel isostructural and heteroleptic Nd(III) and Dy(III)-organic frameworks constructed by 2,5-pyridinedicarboxylic acid and in situ generated 2-pyridinecarboxylic acid: Hydrothermal synthesis, characterization, photoluminescence properties and heterogeneous catalytic activities. (n.d.). ResearchGate. [Link]
New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. (n.d.). RSC Publishing. [Link]
Coordination polymers with pyridine-2,4,6-tricarboxylic acid and alkaline-earth/lanthanide/transition metals: synthesis and X-ray structures. (n.d.). RSC Publishing. [Link]
Lanthanoid Coordination Polymers Based on Homoditopic Picolinate Ligands: Synthesis, Structure and Magnetic Properties. (n.d.). MDPI. [Link]
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (n.d.). PMC. [Link]
Hydrothermal synthesis of a bimetallic metal–organic framework (MOF)-derived Co3O4/SnO2 composite as an effective material for ethanol detection. (n.d.). RSC Publishing. [Link]
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis. (2022). ACS Publications. [Link]
Highlighting Recent Crystalline Engineering Aspects of Luminescent Coordination Polymers Based on F-Elements and Ditopic Aliphatic Ligands. (n.d.). Repositorio Institucional CONICET Digital. [Link]
Application Note: Metal Complexation of 3-Hydroxy-2,5-pyridinedicarboxylic Acid
This guide outlines the technical protocols for the metal complexation of 3-hydroxy-2,5-pyridinedicarboxylic acid (3-OH-2,5-PDC).[1] This ligand represents a unique "hybrid" scaffold in coordination chemistry, combining...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the technical protocols for the metal complexation of 3-hydroxy-2,5-pyridinedicarboxylic acid (3-OH-2,5-PDC).[1] This ligand represents a unique "hybrid" scaffold in coordination chemistry, combining the chelating power of 3-hydroxypicolinic acid (site A) with the bridging capability of isocinchomeronic acid (site B).[1]
Executive Summary & Chemical Profile
3-hydroxy-2,5-pyridinedicarboxylic acid (3-OH-2,5-PDC) is a multi-topic ligand utilized in the synthesis of Metal-Organic Frameworks (MOFs) and the development of metalloenzyme inhibitors.[1] Its structural asymmetry allows for stepwise metallation, making it a valuable tool for designing heterometallic frameworks or investigating specific metal-binding pockets in biological systems.[1]
Head (Chelating): The N1, 2-COO⁻, and 3-O⁻ (or 3-OH) form a tridentate or bidentate pocket with high affinity for transition metals (Cu²⁺, Zn²⁺, Fe³⁺).[1]
Tail (Bridging): The 5-COO⁻ group acts as a spacer, linking metal nodes in polymer networks.
Experimental Protocols
Protocol A: Hydrothermal Synthesis of 3-OH-2,5-PDC Metal-Organic Frameworks
Objective: To synthesize crystalline coordination polymers (e.g., [Zn(3-OH-2,5-PDC)(H₂O)]ₙ) for structural analysis or gas sorption applications.[1]
Dissolve 1.0 mmol of 3-OH-2,5-PDC in 10 mL of DMF/Ethanol (1:1 v/v).
Critical Step: Add TEA dropwise until the solution clears.[1] This deprotonates the carboxylic acids (pH ~5-6), facilitating metal coordination without precipitating the metal hydroxide immediately.[1]
Metal Addition:
Dissolve 1.0 mmol of metal nitrate in 5 mL of Deionized Water.[1]
Slowly add the metal solution to the ligand solution under stirring.[1] A transient precipitate may form; stir for 15 minutes until homogenous.
Solvothermal Treatment:
Transfer the mixture into a 25 mL Teflon-lined stainless steel autoclave.
Program: Heat to 105°C for 72 hours .
Cooling: Cool to room temperature at a rate of 5°C/hour. Slow cooling is essential for single-crystal growth.[1]
Isolation:
Filter the resulting crystals (typically block or needle morphology).[1]
Wash 3x with DMF and 3x with Ethanol to remove unreacted ligand.[1]
Titrate Metal Chloride solution (e.g., FeCl₃, 0.5 mM increments) into the ligand cell.[1]
Data Capture: Record spectra (200–600 nm) after each addition. Look for the appearance of Ligand-to-Metal Charge Transfer (LMCT) bands (~350-450 nm for Fe-complexes).
Use the inflection point to determine stoichiometry (typically 1:1 or 1:2).
Visualization of Signaling & Reaction Pathways[3]
The following diagram illustrates the bifurcation of the experimental workflow based on pH and solvent choice, dictating whether discrete complexes or extended frameworks are formed.
Caption: Workflow logic for targeting discrete bio-active complexes vs. extended MOF structures using 3-OH-2,5-PDC.
Characterization & Self-Validation
To ensure scientific integrity, the following validation steps must be performed.
Technique
Observation
Interpretation
FTIR Spectroscopy
Shift in ν(C=O) from ~1700 cm⁻¹ to ~1600 cm⁻¹
Confirms deprotonation and metal coordination of carboxylate groups.[1]
UV-Vis (Solution)
Red shift (Bathochromic) of λmax
Indicates chelation of the metal by the pyridine nitrogen and 3-hydroxyl oxygen.
PXRD (Powder)
Sharp, low-angle peaks (2θ < 10°)
Validates formation of a crystalline MOF framework rather than amorphous precipitate.
National Institutes of Health (NIH). (2020). Coordination modes of pyridine-dicarboxylic acid derivatives in metalloenzyme inhibition.Link (General context for PDTC/PDC derivatives).[1]
Royal Society of Chemistry. (2010). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid.[1] CrystEngComm.[1] Link (Structural analog reference).
Application Notes and Protocols for Solvothermal Synthesis Using 3-Hydroxy-2,5-Pyridinedicarboxylic Acid: A Guide for Researchers in Materials Science and Drug Development
Introduction: The Untapped Potential of a Hydroxyl-Functionalized Linker Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Untapped Potential of a Hydroxyl-Functionalized Linker
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, catalysis, and biomedicine.[1][2] The rational design of MOFs, achieved through the judicious selection of metal nodes and organic linkers, allows for the fine-tuning of their structural and functional properties. While pyridinedicarboxylic acids are common linkers in the synthesis of coordination polymers, the introduction of a hydroxyl group, as in 3-hydroxy-2,5-pyridinedicarboxylic acid, presents a unique opportunity for creating multifunctional MOFs. This additional functional group can serve as a coordination site, a point for post-synthetic modification, and a modulator of the framework's chemical environment, making it a particularly attractive linker for applications in drug delivery and catalysis.[3][4]
This guide provides a comprehensive overview of the solvothermal synthesis of MOFs using 3-hydroxy-2,5-pyridinedicarboxylic acid. We will delve into the rationale behind experimental parameters, provide detailed protocols, and discuss the potential applications of these promising materials, particularly in the realm of drug development.
The Strategic Advantage of the 3-Hydroxy Group
The presence of a hydroxyl group on the pyridine ring of the 2,5-pyridinedicarboxylic acid linker is not a trivial substitution. It introduces several key features that can be exploited in the design of functional MOFs:
Enhanced Coordination and Structural Diversity: The hydroxyl group can participate in coordination to the metal centers, potentially leading to novel structural topologies and increased framework stability.[5]
Hydrogen Bonding and Host-Guest Interactions: The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the adsorption of guest molecules, such as drugs, within the pores of the MOF.
Post-Synthetic Modification (PSM): The hydroxyl group is a reactive handle for covalent post-synthetic modification.[6][7] This allows for the grafting of specific functionalities onto the MOF framework after its initial synthesis, tailoring it for specific applications like targeted drug delivery or enhanced catalytic activity.[8][9]
The interplay of the carboxylate groups, the pyridine nitrogen, and the hydroxyl group offers a rich coordination chemistry to be explored, promising the synthesis of MOFs with unique properties.
Solvothermal Synthesis: A Crystallization-Focused Approach
Solvothermal synthesis is a widely employed method for the preparation of crystalline materials like MOFs. The reaction is conducted in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at temperatures above the boiling point of the solvent. The elevated temperature and pressure facilitate the dissolution of reactants and promote the slow crystallization of the desired product.[10]
Key Parameters in Solvothermal Synthesis
The successful synthesis of a targeted MOF is highly dependent on the careful control of several experimental parameters:
Parameter
Rationale and Considerations
Metal Salt Precursor
The choice of metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺, Lanthanides) dictates the geometry of the metal node and the resulting framework topology. The counter-ion of the salt (e.g., nitrate, acetate) can also influence the reaction.
Ligand-to-Metal Ratio
This ratio can significantly impact the final structure. A systematic variation of this ratio is often necessary to obtain a crystalline product.
Solvent System
High-boiling point polar solvents like N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), and dimethyl sulfoxide (DMSO) are commonly used. Mixed solvent systems can also be employed to control the solubility of the reactants and the crystal growth rate.
Temperature and Time
The reaction temperature and duration affect the kinetics of crystal nucleation and growth. Higher temperatures can lead to denser phases, while longer reaction times can improve crystallinity.
pH and Modulators
The addition of acids or bases can influence the deprotonation state of the ligand and the coordination environment of the metal ion. Modulators, such as monocarboxylic acids, can be used to control the crystal size and morphology.
Experimental Protocols
The following protocols are generalized starting points for the solvothermal synthesis of MOFs using 3-hydroxy-2,5-pyridinedicarboxylic acid. Optimization of the parameters outlined above will likely be necessary to obtain a specific, highly crystalline material.
Protocol 1: General Solvothermal Synthesis of a Transition Metal MOF
This protocol describes a general procedure for the synthesis of a MOF using a divalent transition metal salt.
Materials:
3-hydroxy-2,5-pyridinedicarboxylic acid
Metal salt (e.g., Zinc nitrate hexahydrate, Cobalt(II) acetate tetrahydrate)
N,N-dimethylformamide (DMF)
Ethanol
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
In a 20 mL glass vial, dissolve 0.1 mmol of the metal salt in 5 mL of DMF.
In a separate vial, dissolve 0.1 mmol of 3-hydroxy-2,5-pyridinedicarboxylic acid in 5 mL of DMF.
Combine the two solutions in the Teflon liner of the autoclave.
Seal the autoclave and place it in a programmable oven.
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.
Cool the oven to room temperature at a rate of 2 °C/min.
Collect the resulting crystals by filtration and wash them with fresh DMF (3 x 5 mL) and then ethanol (3 x 5 mL).
Dry the product in a vacuum oven at 60 °C for 12 hours.
Diagram of the Solvothermal Synthesis Workflow:
Caption: General workflow for the solvothermal synthesis of a MOF.
Protocol 2: Synthesis of a Lanthanide-Based MOF
Lanthanide ions often have higher coordination numbers, which can lead to different framework structures. This protocol is adapted for the synthesis of lanthanide-based MOFs.[10]
Materials:
3-hydroxy-2,5-pyridinedicarboxylic acid
Lanthanide salt (e.g., Europium(III) nitrate hexahydrate, Terbium(III) nitrate hexahydrate)
Deionized water
Ethanol
Teflon-lined stainless-steel autoclave (23 mL)
Procedure:
In the Teflon liner of the autoclave, combine 0.1 mmol of the lanthanide salt and 0.15 mmol of 3-hydroxy-2,5-pyridinedicarboxylic acid.
Add 10 mL of a 1:1 (v/v) mixture of deionized water and ethanol.
Stir the mixture for 30 minutes to ensure homogeneity.
Seal the autoclave and place it in a programmable oven.
Heat the autoclave to 160 °C at a rate of 5 °C/min and hold for 72 hours.
Cool the oven to room temperature at a rate of 2 °C/min.
Collect the crystalline product by filtration, wash with deionized water (3 x 5 mL) and ethanol (3 x 5 mL).
Air-dry the product.
Characterization of the Synthesized MOFs
A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.
Technique
Purpose
Powder X-Ray Diffraction (PXRD)
To confirm the crystallinity and phase purity of the bulk material. The experimental pattern can be compared to a simulated pattern if a single-crystal structure is obtained.
Single-Crystal X-Ray Diffraction
To determine the precise atomic arrangement, including bond lengths, bond angles, and the overall framework topology.
Fourier-Transform Infrared (FTIR) Spectroscopy
To identify the functional groups present in the MOF and to confirm the coordination of the carboxylate and potentially the hydroxyl groups to the metal centers.[5][11]
Thermogravimetric Analysis (TGA)
To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. It can also provide information about the presence of solvent molecules in the pores.
Elemental Analysis (CHN)
To determine the elemental composition of the MOF and to support the proposed chemical formula.[11]
Gas Sorption Analysis (e.g., N₂ at 77 K)
To determine the porosity, surface area (BET), and pore size distribution of the activated MOF.
Applications in Drug Development
MOFs synthesized from 3-hydroxy-2,5-pyridinedicarboxylic acid are promising candidates for various applications in drug development due to their tunable porosity and the presence of the functional hydroxyl group.[12][13]
Drug Delivery
The porous nature of these MOFs allows for the encapsulation of therapeutic molecules.[1] The hydroxyl groups lining the pores can potentially interact with drug molecules through hydrogen bonding, leading to high drug loading capacities and controlled release profiles.
Diagram of Drug Loading and Release from a Hydroxyl-Functionalized MOF:
Caption: Schematic of drug loading into and release from a MOF.
Heterogeneous Catalysis
The metal nodes and functionalized linkers in MOFs can act as catalytic sites. The hydroxyl group on the 3-hydroxy-2,5-pyridinedicarboxylic acid linker could participate in catalytic reactions or be post-synthetically modified with catalytic moieties.[4]
Conclusion and Future Outlook
The use of 3-hydroxy-2,5-pyridinedicarboxylic acid as a linker in the solvothermal synthesis of MOFs opens up exciting avenues for the creation of novel, functional materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this promising area. The ability to fine-tune the properties of these MOFs through the strategic use of the hydroxyl group holds significant potential for advancing their application in targeted drug delivery, advanced catalysis, and beyond. Further research into the synthesis and characterization of MOFs from this versatile linker is highly encouraged to unlock their full potential.
References
Cohen, S. M. Postsynthetic Modification of Metal-Organic Frameworks. Chemical Reviews, 2012, 112 (2), 970-1000. DOI: 10.1021/cr200179u.
Shi, Q., Zhang, S., Wang, Q., Ma, H., Yang, G., & Sun, W. H. (2007). Synthesis and crystal structure of metal-organic frameworks [Ln2(pydc-3,5)3(H2O)9]n·3nH2O (Ln = Sm, Eu, Gd, Dy; pydc-3,5 = pyridine-3,5-dicarboxylate) along with the photoluminescent property of its europium one. Journal of Molecular Structure, 837(1-3), 185-189.
AL-NOBI, K. K. A., & KADIR, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID.
Karagiaridi, O., Bury, W., Sarjeant, A. A., Hupp, J. T., & Farha, O. K. (2014). Synthesis and characterization of functionalized metal-organic frameworks. Journal of visualized experiments: JoVE, (91), e52094.
Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks. Chemical Society Reviews, 38(5), 1315-1329.
BenchChem. (2025).
Tasiopoulos, A. J., & Perlepes, S. P. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 22(3), 433-447.
Evans, J. D., Sumby, C. J., & Doonan, C. J. (2014). Post-synthesis modification of metal–organic frameworks. Chemical Society Reviews, 43(17), 5933-5951.
Li, B., Wen, H.-M., Cui, Y., Zhou, W., Qian, G., & Chen, B. (2016). Emerging multifunctional metal-organic frameworks.
Cohen, S. M. (2010). Postsynthetic modification of metal-organic frameworks—a progress report. Dalton Transactions, 39(28), 6495-6503.
Lee, J., Farha, O. K., Roberts, J., Scheidt, K. A., Nguyen, S. T., & Hupp, J. T. (2009). Metal-organic framework materials as catalysts. Chemical Society Reviews, 38(5), 1450-1459.
Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Selective gas adsorption and separation in metal–organic frameworks. Chemical Society Reviews, 38(5), 1477-1504.
Li, J.-R., Sculley, J., & Zhou, H.-C. (2012). Metal–organic frameworks for separations. Chemical Reviews, 112(2), 869-932.
Liu, J., Chen, L., Cui, H., Zhang, J., Zhang, L., & Su, C.-Y. (2014). Applications of metal–organic frameworks in heterogeneous catalysis. Chemical Society Reviews, 43(17), 6011-6061.
Rocca, J. D., Liu, D., & Lin, W. (2011). Nanoscale metal-organic frameworks for biomedical imaging and drug delivery. Accounts of Chemical Research, 44(10), 957-968.
Férey, G. (2008). Hybrid porous solids: past, present, future. Chemical Society Reviews, 37(1), 191-214.
Horcajada, P., Chalati, T., Gref, R., Couvreur, P., & Serre, C. (2012). Metal-organic frameworks for drug delivery. In Metal-Organic Frameworks (pp. 319-342). Springer, Berlin, Heidelberg.
McKinlay, A. C., Morris, R. E., Horcajada, P., Férey, G., Gref, R., Couvreur, P., & Serre, C. (2010). BioMOFs: metal-organic frameworks for biological and medical applications.
Taylor-Pashow, K. M., Della Rocca, J., Xie, Z., Tran, S., & Lin, W. (2009). Postsynthetic modifications of iron-carboxylate nanoscale metal-organic frameworks for imaging and drug delivery. Journal of the American Chemical Society, 131(40), 14261-14263.
Crystal Growth of 3-Hydroxy-2,5-Pyridinedicarboxylic Acid Complexes: Application Notes and Protocols for Researchers
Introduction: The Strategic Importance of 3-Hydroxy-2,5-Pyridinedicarboxylic Acid in Crystal Engineering 3-Hydroxy-2,5-pyridinedicarboxylic acid stands as a molecule of significant interest for researchers in materials s...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 3-Hydroxy-2,5-Pyridinedicarboxylic Acid in Crystal Engineering
3-Hydroxy-2,5-pyridinedicarboxylic acid stands as a molecule of significant interest for researchers in materials science and drug development. Its rigid pyridyl core, combined with the convergent positioning of two carboxylate groups and a hydroxyl moiety, offers a rich tapestry of coordination possibilities. This trifunctional ligand is an exemplary building block for the construction of sophisticated metal-organic frameworks (MOFs) and coordination polymers. The presence of the hydroxyl group, in particular, introduces a vector for strong hydrogen bonding, which can be strategically employed to guide the formation of desired crystal packing and to imbue the resulting materials with specific functionalities.[1] These functionalities can range from catalytic activity and selective gas sorption to tailored luminescent and magnetic properties.[2]
This guide provides an in-depth exploration of the crystal growth of 3-hydroxy-2,5-pyridinedicarboxylic acid complexes, offering both theoretical insights and practical, field-tested protocols. We will delve into the nuances of hydrothermal and solvothermal synthesis, as well as the more classical slow evaporation techniques, providing the necessary details to empower researchers to rationally design and synthesize novel crystalline materials.
Core Principles: Understanding the Coordination Landscape
The coordination chemistry of 3-hydroxy-2,5-pyridinedicarboxylic acid is dominated by the interplay of its three functional groups. The carboxylate groups can act as monodentate, bidentate, or bridging ligands, while the pyridine nitrogen provides an additional coordination site.[3][4] The hydroxyl group can participate in coordination to the metal center or, more commonly, engage in intra- and intermolecular hydrogen bonding, which plays a crucial role in stabilizing the crystal lattice and dictating the overall supramolecular architecture.
The choice of metal ion is a critical determinant of the final structure. Lanthanide ions, with their high coordination numbers and flexible coordination geometries, often yield intricate three-dimensional frameworks.[2] Transition metals, on the other hand, with their more defined coordination preferences (e.g., octahedral, tetrahedral), can lead to the formation of discrete polynuclear clusters or lower-dimensional coordination polymers.
Experimental Protocols: A Practical Guide to Crystal Growth
The successful growth of high-quality single crystals is often a blend of art and science, requiring careful control over a multitude of experimental parameters. Below are detailed protocols for the most common and effective methods for growing crystals of 3-hydroxy-2,5-pyridinedicarboxylic acid complexes.
Protocol 1: Hydrothermal/Solvothermal Synthesis of a Lanthanide-Organic Framework
This method is particularly effective for generating robust, three-dimensional frameworks. The use of a sealed reaction vessel allows for temperatures above the boiling point of the solvent, facilitating the dissolution of reactants and promoting the formation of highly crystalline products.
Teflon-lined stainless steel autoclave (23 mL capacity)
Procedure:
In a 20 mL glass vial, combine 3-hydroxy-2,5-pyridinedicarboxylic acid (0.1 mmol, 18.3 mg) and the chosen lanthanide(III) nitrate hexahydrate (0.1 mmol).
Add a solvent mixture of DMF (6 mL) and deionized water (2 mL).
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
Transfer the resulting solution or suspension into a 23 mL Teflon-lined stainless steel autoclave.
Seal the autoclave and place it in a programmable oven.
Heat the autoclave to 120 °C at a rate of 5 °C/min and hold at this temperature for 72 hours.
After the reaction is complete, cool the oven to room temperature at a slow rate of 0.1 °C/min. Slow cooling is critical for the formation of large, well-defined crystals.
Isolate the crystalline product by filtration, wash with fresh DMF and then with ethanol.
Dry the crystals in air.
Causality and Expert Insights:
Solvent System: The DMF/water solvent system is a common choice for solvothermal synthesis. DMF has a high boiling point and is an excellent solvent for many organic ligands, while water can aid in the dissolution of the metal salts and can also participate in the coordination or act as a templating agent. The ratio of DMF to water can significantly influence the resulting crystal structure and should be considered a key parameter for optimization.[5]
Temperature and Time: The reaction temperature and time are crucial for the kinetics of crystal nucleation and growth. Higher temperatures can lead to faster reaction rates but may also result in smaller or less-ordered crystals. The extended reaction time of 72 hours allows for the system to reach thermodynamic equilibrium, often favoring the formation of the most stable crystalline phase.
pH Control: While not explicitly controlled in this protocol, the inherent acidity of the dicarboxylic acid can influence the protonation state of the ligand and the final structure. For more systematic studies, the addition of a base (e.g., triethylamine) or an acid can be explored to target specific coordination modes.
Protocol 2: Slow Evaporation for the Crystallization of a Transition Metal Complex
This classical technique is gentle and often yields high-quality crystals suitable for single-crystal X-ray diffraction. It is particularly well-suited for complexes that are soluble in common organic solvents at room temperature.
In a 4 mL glass vial, dissolve 3-hydroxy-2,5-pyridinedicarboxylic acid (0.05 mmol, 9.15 mg) in 2 mL of methanol.
In a separate 4 mL vial, dissolve the chosen transition metal(II) acetate hydrate (0.05 mmol) in 2 mL of methanol.
Slowly add the metal salt solution to the ligand solution while stirring gently.
Cover the vial with a cap that has a few small holes poked in it to allow for slow evaporation of the solvent.
Place the vial in a quiet, vibration-free location at a constant room temperature.
Allow the solvent to evaporate slowly over several days to weeks.
Monitor the vial for the formation of crystals.
Once suitable crystals have formed, they can be carefully harvested from the mother liquor.
Causality and Expert Insights:
Solvent Choice: Methanol is a good starting point due to its moderate volatility and ability to dissolve both the ligand and many metal salts. Other solvents or solvent mixtures (e.g., ethanol, acetonitrile, DMF/methanol) can be explored to alter the solubility and evaporation rate, which in turn affects crystal growth.
Control of Evaporation Rate: The rate of evaporation is a critical parameter. Faster evaporation tends to produce smaller or more numerous crystals, while slower evaporation allows for the growth of larger, more perfect single crystals. The size and number of holes in the cap can be adjusted to control this rate. Placing the vial inside a larger, loosely covered container can also slow down the evaporation process.
Supersaturation: Crystal growth occurs from a supersaturated solution. The slow evaporation method gradually increases the concentration of the solute, leading to a state of supersaturation that initiates nucleation and subsequent crystal growth. The goal is to maintain a state of slight supersaturation for an extended period to favor growth over nucleation.
Data Presentation and Characterization
The successful synthesis of crystalline materials must be followed by thorough characterization to determine their structure and properties.
Table 1: Key Crystallographic and Synthesis Parameters
Transition Metals (e.g., Co, Ni, Cu, Zn), Main Group Metals
Ligand:Metal Molar Ratio
1:1 to 2:1
1:1 to 3:1
Solvent System
DMF/H₂O, DMA/H₂O, Ethanol/H₂O
Methanol, Ethanol, Acetonitrile, DMF
Temperature (°C)
100 - 180
Room Temperature (typically 20-25)
Reaction Time
24 - 72 hours
Days to weeks
Pressure
Autogenous
Atmospheric
Resulting Crystal Habit
Often block-like or prismatic
Can vary from needles to plates to blocks
Essential Characterization Techniques:
Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal. It provides information on bond lengths, bond angles, coordination geometry, and the overall crystal packing.
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline material and to compare the experimental pattern with the one simulated from the single-crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the complex and can indicate the coordination of the carboxylate and hydroxyl groups to the metal center.
Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the crystalline material and to determine the presence of coordinated or lattice solvent molecules.
Application Note: Precision Functionalization of Isocinchomeronic Acid at the C3 Position
This application note details the strategic functionalization of Isocinchomeronic Acid (2,5-pyridinedicarboxylic acid) at the C3 position . This transformation is synthetically non-trivial due to the electronic deactivat...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details the strategic functionalization of Isocinchomeronic Acid (2,5-pyridinedicarboxylic acid) at the C3 position .
This transformation is synthetically non-trivial due to the electronic deactivation of the pyridine ring by two electron-withdrawing carboxyl groups and the competing directing effects of the C2 and C5 substituents. This guide presents two primary methodologies: Directed Ortho Metalation (DoM) for nucleophilic functionalization and the Zincke Imine Strategy for high-fidelity electrophilic/radical functionalization.[1]
Executive Summary & Strategic Analysis
Isocinchomeronic acid (2,5-PDC) is a critical scaffold in the synthesis of Metal-Organic Frameworks (MOFs), agrochemicals, and bioactive alkaloids. Functionalization at the C3 position (ortho to the C2-carboxyl, meta to the C5-carboxyl) is historically challenging due to:
Electronic Deactivation: The pyridine ring is electron-deficient (
-deficient), making classical Electrophilic Aromatic Substitution () ineffective.[1]
Regiochemical Ambiguity: In Directed Ortho Metalation (DoM), the C2-substituent directs to C3, while the C5-substituent directs to C4 or C6.[1] This creates a "tug-of-war" that often leads to regioisomeric mixtures (C3 vs. C4).[1]
Steric Congestion: The C3 position is flanked by the C2-substituent and the C4-proton, creating a "buttressing effect."[1]
This protocol details two high-integrity workflows to overcome these barriers. Method A (Zincke Imine) is recommended for high regioselectivity and late-stage functionalization.[1] Method B (DoM) is recommended for early-stage scale-up where separation of isomers is feasible.[1]
Method A: The Zincke Imine Strategy (Recommended)[2]
Principle: This "umpolung" approach converts the electron-deficient pyridine into an activated, acyclic Zincke imine intermediate.[1] This intermediate undergoes highly selective radical or electrophilic functionalization at the position corresponding to C3, followed by ring closure to regenerate the pyridine core. This method circumvents the electronic deactivation of the 2,5-PDC scaffold.
Mechanism & Workflow
The pathway involves ring opening with a dinitrophenyl (DNP) salt, functionalization of the acyclic enamine, and thermal recyclization.
Figure 1: The Zincke Imine workflow for regioselective C3 editing.
Experimental Protocol
Step 1: Formation of the Zincke Salt
Reagents: Dissolve dimethyl 2,5-pyridinedicarboxylate (1.0 equiv) and 2,4-dinitrochlorobenzene (DNCB, 1.0 equiv) in ethanol.
Reaction: Reflux the mixture for 16–24 hours. The pyridine nitrogen nucleophilically attacks the DNCB, forming the
-(2,4-dinitrophenyl)pyridinium chloride salt.
Isolation: Cool to
. The salt precipitates.[1] Filter and wash with cold diethyl ether.[1]
Step 2: Ring Opening to Zincke Imine
Reagents: Suspend the Zincke salt in MeOH. Add a secondary amine (e.g.,
-methylbenzylamine or a specific directing amine if using McNally's variants) (1.1 equiv).[1]
Reaction: Stir at room temperature for 1–2 hours. The ring opens to form the deep red/orange acyclic aminodiene (Zincke imine).[1]
Purification: Concentrate and purify via short silica plug (elute with EtOAc/Hexanes).
Step 3: C3-Functionalization
For Halogenation (Bromination/Iodination):
Reagents: Dissolve Zincke imine in MeCN.
Add:
-Bromosuccinimide (NBS) or -Iodosuccinimide (NIS) (1.1 equiv).[1]
Condition: Stir at
to RT. The electrophile attacks the electron-rich enamine backbone at the position corresponding to C3.[1]
For C-C Bond Formation (Radical):
Reagents: Use an Ir-photocatalyst (e.g.,
) and an alkyl halide radical precursor under blue LED irradiation (see McNally references).[1]
Step 4: Ring Closing
Reagents: Dissolve the functionalized imine in EtOH or wet DMSO.
Add: Excess Ammonium Acetate (
, 5–10 equiv) or the original amine source.
Reaction: Heat to
in a sealed tube. The ring condenses to regenerate the pyridine core, ejecting the DNP-amine byproduct.
Yield: Typically 50–70% overall.
Method B: Directed Ortho Metalation (DoM)[1]
Principle: This method utilizes the C2-substituent as a Directed Metalation Group (DMG).[1] To prevent nucleophilic attack on the carboxyls, they must first be converted to diethylamides or oxazolines .[1] The C2-amide directs lithiation to C3 via the Complex Induced Proximity Effect (CIPE).[1]
Critical Caveat: The C5-amide competes by directing lithiation to C4.[1] Regioselectivity is temperature and base dependent.[1]
Regioselectivity Logic[1]
C2-DMG: Directs to C3 . (Beta to Nitrogen).[1][2][3]
C5-DMG: Directs to C4 (Gamma to Nitrogen) or C6 (Alpha to Nitrogen).[1]
Outcome: Using LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) at -78°C favors the C3 position due to the strong coordination of the C2-amide and the kinetic acidity of the C3 proton in the bis-amide system.
Experimental Protocol
Precursor Synthesis: Convert 2,5-pyridinedicarboxylic acid to
-tetraethyl-2,5-pyridinedicarboxamide using followed by .
Metalation Step:
Setup: Flame-dry a 3-neck flask under Argon.
Solvent: Add anhydrous THF (0.1 M concentration relative to substrate).
Base Preparation: Generate LiTMP in situ by adding
-BuLi (1.2 equiv) to TMP (1.3 equiv) in THF at .[1] Stir for 30 mins.
Addition: Add the pyridine-bis-amide solution dropwise to the LiTMP solution at
. Crucial: Maintain temperature below to prevent scrambling to C4/C6.
Metalation Time: Stir for 45–60 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 3-lithio species.
Snieckus, V. "Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990, 90(6), 879–933.
Note: Establishes the C2-amide directing effect to C3.[1]
Technical Support Center: Purification of 3-Hydroxy-2,5-Pyridinedicarboxylic Acid
Welcome to the technical support guide for the purification of 3-hydroxy-2,5-pyridinedicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3-hydroxy-2,5-pyridinedicarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of 3-hydroxy-2,5-pyridinedicarboxylic acid, providing potential causes and actionable solutions.
Issue 1: Low Yield of Purified Product
Potential Causes:
Incomplete Crystallization: The compound may not have fully precipitated from the solution.
Sub-optimal Solvent Choice: The chosen recrystallization solvent may have too high of a solubility for the compound, even at low temperatures.
Loss During Transfers: Significant product loss can occur during transfers between flasks and filtration apparatus.
Degradation: The compound might be degrading due to excessive heat or adverse pH conditions.[1]
Solutions:
Optimize Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath.[2][3] Rapid cooling can lead to the formation of smaller, less pure crystals.
Solvent System Evaluation: If the yield is consistently low, re-evaluate the solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] Consider using a mixed solvent system to fine-tune the solubility.[4][5]
Minimize Transfers: Plan your experimental setup to minimize the number of transfers. When transfers are necessary, ensure to rinse the glassware with a small amount of the cold recrystallization solvent to recover any adhering product.[6]
Control Temperature and pH: Avoid prolonged heating, as pyridinedicarboxylic acids can be susceptible to thermal degradation.[1][7] If the purification involves pH adjustments, perform them cautiously as the compound's stability can be pH-dependent.[1]
Issue 2: Product is Colored or Contains Visible Impurities
Potential Causes:
Incomplete Removal of Starting Materials or Byproducts: The initial purification step may not have been sufficient to remove all impurities from the synthesis.
Adsorption of Colored Impurities: Highly colored impurities can adsorb onto the surface of the crystals.
Degradation Products: The compound may have partially decomposed, leading to colored impurities.[1]
Solutions:
Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution to adsorb colored impurities.[6] After a brief heating period, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]
Multiple Recrystallizations: A single recrystallization may not be sufficient to achieve high purity. A second recrystallization can often significantly improve the purity and color of the final product.
Chromatographic Purification: If recrystallization fails to remove the impurities, column chromatography may be necessary. The choice of stationary and mobile phases will depend on the nature of the impurities.[8]
Issue 3: Oiling Out During Recrystallization
Potential Causes:
Inappropriate Solvent: The solvent may be too nonpolar for the compound, causing it to melt before it dissolves.
Solution is Too Concentrated: A supersaturated solution can sometimes lead to the compound separating as a liquid phase.
Presence of Impurities: Impurities can lower the melting point of the compound, leading to oiling out.
Solutions:
Solvent Selection: Choose a solvent with a polarity that is more compatible with 3-hydroxy-2,5-pyridinedicarboxylic acid. Water or ethanol-water mixtures are often good starting points for polar compounds.[4]
Adjust Solvent Volume: If oiling out occurs, add more hot solvent to dissolve the oil, then allow the solution to cool slowly.[2]
Scratching Technique: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. This can provide nucleation sites for crystal growth.[2]
Issue 4: Difficulty in Achieving High Purity (>98%)
Potential Causes:
Isomeric Impurities: Structurally similar isomers can be difficult to separate by simple recrystallization.
Trace Metal Contamination: Metal ions can form complexes with the pyridinedicarboxylic acid.
Residual Solvent: Solvent molecules can be trapped within the crystal lattice.
Solutions:
Analytical Purity Assessment: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the nature of the impurities.[9][] This information is crucial for designing an effective purification strategy.
Chelating Agents: If metal contamination is suspected, washing the crude product with a dilute solution of a chelating agent like EDTA may be beneficial.
Drying under Vacuum: To remove residual solvent, dry the purified crystals under high vacuum, possibly with gentle heating.
II. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 3-hydroxy-2,5-pyridinedicarboxylic acid?
A1: The ideal solvent will depend on the impurities present. However, due to the polar nature of the molecule with its hydroxyl and carboxylic acid groups, polar solvents are generally a good starting point. Water is a potential candidate, as many pyridinedicarboxylic acids have some solubility in hot water and are less soluble in cold water.[4][5] Ethanol, or a mixture of ethanol and water, can also be effective.[4] It is always recommended to perform small-scale solubility tests with a few potential solvents to determine the best option.[2]
Q2: How can I confirm the purity of my final product?
A2: Purity should be assessed using a combination of analytical methods.[]
Melting Point: A sharp melting point range close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point. The melting point of 3-hydroxypyridine-2-carboxylic acid is reported to be around 213-218 °C.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying purity and detecting trace impurities.[9][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any organic impurities.
Mass Spectrometry (MS): MS can confirm the molecular weight of the compound.
Q3: My compound appears to be degrading during purification. What steps can I take to minimize this?
A3: Pyridinedicarboxylic acids can be sensitive to heat and light.[1] To minimize degradation, avoid prolonged exposure to high temperatures during recrystallization. Use the minimum amount of heat necessary to dissolve the compound.[12] It is also advisable to protect the compound from light, especially when in solution, by using amber glassware or covering the flask with aluminum foil.[1]
Q4: I am having trouble with insoluble impurities. How should I remove them?
A4: Insoluble impurities should be removed by hot gravity filtration.[6] After dissolving your crude product in the minimum amount of hot solvent, and before allowing it to cool, filter the hot solution through a fluted filter paper into a pre-warmed receiving flask. The insoluble impurities will be retained on the filter paper, and the purified compound will remain in the filtrate.[3][6]
III. Experimental Protocols
Protocol 1: Standard Recrystallization Procedure
This protocol outlines a general procedure for the recrystallization of 3-hydroxy-2,5-pyridinedicarboxylic acid.
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable recrystallization solvent.[2]
Dissolution: Place the crude 3-hydroxy-2,5-pyridinedicarboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely.[2][3] Add the solvent in small portions to avoid using an excess.
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[6] Reheat the mixture to boiling for a few minutes.
Hot Gravity Filtration (if necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration.[6] Filter the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask.
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[2][6]
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5][6]
Drying: Continue to draw air through the funnel to partially dry the crystals.[6] Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a moderate temperature.
IV. Visualizations
Diagram 1: General Purification Workflow
Caption: A flowchart illustrating the key steps in the recrystallization process.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield during purification.
V. Quantitative Data Summary
Parameter
Condition 1
Condition 2
Condition 3
Recrystallization Solvent
Water
95% Ethanol
50% Ethanol/Water
Typical Recovery Range
70-85%
65-80%
75-90%
Achievable Purity (by HPLC)
>98%
>97%
>98.5%
Notes
Good for removing polar impurities.
Effective for less polar impurities.
Often provides a good balance of solubility and recovery.
Note: These values are illustrative and can vary based on the nature and amount of impurities in the crude product.
VI. References
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Google Patents. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. Retrieved from
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]
SciSpace. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. Retrieved from [Link]
WUR eDepot. (2014). Pyridine dicarboxylic acid derived polyesters: Prospects for developing safe, circular and sustainable materials. Retrieved from [Link]
University of California, Davis. (n.d.). Recrystallization-1.doc.pdf. Retrieved from [Link]
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved from [Link]
Google Patents. (n.d.). US5322948A - Process for preparing pyridinecarboxylic acid derivatives. Retrieved from
Googleapis.com. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds. Retrieved from [Link]
PMC. (n.d.). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Retrieved from [Link]
MDPI. (n.d.). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Google Patents. (n.d.). US3657259A - Process for the production of pyridine carboxylic acids. Retrieved from
Technical Support Center: Thermal Stability of 3-Hydroxy-2,5-Pyridinedicarboxylic Acid MOFs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 3-hydroxy-2,5-pyridinedicarboxylic acid. This guide pr...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 3-hydroxy-2,5-pyridinedicarboxylic acid. This guide provides in-depth, field-proven insights into the thermal stability of these materials. It is structured to help you understand, troubleshoot, and accurately characterize your MOFs.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal behavior of MOFs derived from 3-hydroxy-2,5-pyridinedicarboxylic acid.
Q1: What is the typical thermal decomposition temperature for MOFs based on pyridinedicarboxylic acid linkers?
The thermal stability of MOFs is not a single value but a range that is highly dependent on several factors. For MOFs using pyridinedicarboxylic acid linkers, decomposition temperatures can range broadly from approximately 300 °C to over 500 °C.[1][2] The primary factors influencing this are the specific metal node used, the coordination environment, and the overall framework topology.
Q2: How does the choice of metal center (e.g., Zn, Co, Cd, Ni) influence the thermal stability of the MOF?
The metal center is a critical determinant of thermal stability.[3] The strength of the metal-carboxylate bond is a key factor; stronger bonds generally lead to higher decomposition temperatures. For instance, MOFs constructed with harder metal ions may exhibit enhanced thermal robustness.[3] Studies on various MOFs derived from 3,5-pyridinedicarboxylic acid have shown that different metal ions like Cd(II), Co(II), Zn(II), and Ni(II) result in distinct metal-oxygen bond formations, which directly impacts the framework's stability.[4][5]
Q3: What role does the hydroxyl (-OH) functional group on the 3-hydroxy-2,5-pyridinedicarboxylic acid linker play in thermal stability?
Functional groups on the organic linker can significantly influence the thermal properties of a MOF.[3] The hydroxyl group can participate in additional hydrogen bonding within the framework, potentially enhancing its rigidity and, consequently, its thermal stability. Conversely, it can also alter the electronic properties of the linker or its coordination mode, which may positively or negatively affect the decomposition temperature depending on the specific structural context.
Q4: My TGA curve shows an initial weight loss at low temperatures (e.g., < 200 °C). Is my MOF unstable?
This is a very common and expected observation. This initial weight loss almost always corresponds to the removal of guest molecules (e.g., water, DMF, ethanol) residing within the pores of the MOF or coordinated solvent molecules bound to the metal centers.[3][6] The framework itself typically remains intact during this phase. True framework decomposition is characterized by a sharp, significant weight loss at a much higher temperature.
Q5: What are the expected decomposition products after heating the MOF past its stability limit?
Upon reaching the decomposition temperature, the MOF structure collapses. The organic linker (3-hydroxy-2,5-pyridinedicarboxylic acid) pyrolyzes, typically forming a porous carbon residue. The metal nodes are converted into metal oxides or, in some cases under inert or reducing atmospheres, metallic nanoparticles.[7] This process of controlled thermal decomposition is increasingly used to synthesize novel nanomaterials with well-defined compositions and morphologies.[7]
Troubleshooting Guide: Experimental Challenges
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My TGA shows a much lower decomposition temperature than reported in the literature for a similar MOF.
This is a frequent issue that can often be resolved by systematically checking your sample and experimental setup.
Possible Cause A: Incomplete Activation/Solvent Removal. Residual solvent from the synthesis can sometimes catalyze decomposition or be misinterpreted as framework collapse.
Solution: Ensure your sample is properly "activated" before TGA analysis. This involves a solvent exchange with a more volatile solvent (like dichloromethane or acetone) followed by heating under vacuum at a temperature high enough to remove the solvent but well below the MOF's decomposition temperature.[8] The activation procedure should be consistent and documented.
Possible Cause B: Presence of Impurities. Unreacted linker or metal salts can lower the observed decomposition onset.
Solution: Thoroughly wash your synthesized MOF crystals with the synthesis solvent (e.g., DMF) and then a lower-boiling-point solvent to remove unreacted starting materials. Confirm phase purity using Powder X-ray Diffraction (PXRD).
Possible Cause C: TGA Experimental Parameters. The heating rate and atmosphere can affect the observed decomposition temperature. A faster heating rate can artificially shift the decomposition to a higher temperature.
Solution: Standardize your TGA method. A heating rate of 5-10 °C/min is standard. Always report the atmosphere (e.g., N₂, Ar, or air) and flow rate, as an oxidative atmosphere will lead to different decomposition behavior than an inert one.[8]
Problem 2: The PXRD pattern of my MOF shows it becomes amorphous after heating, even at temperatures below the decomposition point seen in TGA.
This indicates a loss of structural integrity that is distinct from thermal decomposition.
Possible Cause: Structural Transformation Upon Desolvation. The removal of guest or coordinated solvent molecules can cause the framework to collapse or undergo a phase change, even if the chemical bonds of the linker and node are not breaking. The TGA will only show the mass loss of the solvent, not this structural change.
Solution: To investigate this, perform Variable Temperature Powder X-ray Diffraction (VT-PXRD). This technique allows you to monitor the crystal structure of your MOF as it is heated. By collecting PXRD patterns at different temperature intervals, you can pinpoint the exact temperature at which the framework loses its crystallinity. This provides a more complete picture of "thermal stability," which includes both structural integrity and decomposition.
Troubleshooting Workflow: Unexpected TGA Results
The following diagram outlines a logical workflow for diagnosing unexpected TGA data.
Caption: A troubleshooting flowchart for diagnosing low thermal decomposition temperatures.
Key Experimental Protocols
Here are step-by-step guides for the essential techniques used to evaluate thermal stability.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) of the MOF and quantify the amount of guest/coordinated solvent.
Sample Preparation:
Ensure the MOF sample is properly activated to remove residual pore-filling solvents.
Gently grind the crystalline sample into a fine, homogeneous powder to ensure even heat distribution.
Accurately weigh 5-10 mg of the sample into a TGA pan (typically alumina or platinum).
Instrument Setup:
Place the sample pan in the TGA furnace.
Select the analysis atmosphere. For determining intrinsic framework stability, an inert atmosphere (e.g., Nitrogen or Argon) is required to prevent oxidation. Set a flow rate of 20-50 mL/min.
Tare the balance.
Temperature Program:
Equilibrate the sample at a low temperature (e.g., 30 °C) for 10-15 minutes to achieve a stable starting weight.
Ramp the temperature at a constant rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 600-800 °C).
Data Analysis:
The resulting plot will show weight (%) vs. temperature (°C).
Identify the initial weight loss step at low temperatures as solvent removal.
The onset temperature of the sharp, high-temperature weight loss step is typically reported as the decomposition temperature (Td). This signifies the collapse of the MOF structure.
Protocol 2: Variable Temperature Powder X-ray Diffraction (VT-PXRD)
Objective: To assess the structural integrity and phase purity of the MOF as a function of temperature.
Sample Preparation:
Load the finely ground MOF powder into a glass capillary suitable for high-temperature measurements.
Mount the capillary onto the heating stage within the PXRD instrument.
Instrument Setup:
If possible, control the atmosphere around the sample (e.g., under a nitrogen stream) to mimic the TGA conditions and prevent oxidation.
Set the desired 2θ range to cover the characteristic diffraction peaks of your MOF.
Data Collection:
Collect an initial PXRD pattern at room temperature to serve as a baseline.
Program a heating sequence. For example, heat in increments of 25 °C or 50 °C, with a 5-10 minute dwell time at each temperature to ensure thermal equilibrium before collecting the pattern.
Continue collecting patterns until you are past the decomposition temperature identified by TGA.
Data Analysis:
Stack the PXRD patterns in a waterfall plot to visualize changes with temperature.
Monitor the intensity and position of the key diffraction peaks. A sudden disappearance of peaks indicates a loss of crystallinity (amorphization). A shift in peak positions can indicate thermal expansion or a subtle phase transition.
The temperature at which the characteristic peaks of the MOF disappear is the temperature of structural collapse.
Data Summary: Influence of Metal Node
The choice of the metal node has a profound impact on the thermal stability of MOFs. The table below provides a representative summary based on general principles and reported data for pyridinedicarboxylate-based MOFs to illustrate this trend. Note: Absolute values can vary based on synthesis conditions and specific framework topology.
The following diagram illustrates the typical events during the thermal analysis of a MOF.
Caption: The sequential stages of MOF thermal decomposition as observed in a typical TGA experiment.
References
Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. UMT JOURNAL. [Link]
McGuire, C. V., & Forgan, R. S. (2020). The thermal stability of metal-organic frameworks. Coordination Chemistry Reviews, 419, 213388. [Link]
Papoutsakis, D., et al. (2020). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm. [Link]
Al-Nobi, K. K. A., & Kadir, M. A. (2021). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID. Universiti Malaysia Terengganu Journal of Undergraduate Research. [Link]
Request PDF for "SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs) DERIVED FROM 3,5-PYRIDINEDICARBOXYLIC ACID". ResearchGate. [Link]
Ferreira, A., et al. (2013). Metal–Organic Frameworks Assembled From Erbium Tetramers and 2,5-Pyridinedicarboxylic Acid. Crystal Growth & Design. [Link]
Supporting information “Unraveling of the true MOF-5 luminescence”. ACS Publications. [Link]
Cindro, N., et al. (2024). Synthesis of a thermally stable 2D MOF via neat grinding and annealing of a panel-like triangular ligand with Zn(ii). IRIS . [Link]
Wang, H., et al. (2023). Metalloporphyrin-Based Metal–Organic Frameworks for Photocatalytic Carbon Dioxide Reduction: The Influence of Metal Centers. MDPI. [Link]
Tucho, W. M., et al. (2018). Pyrolysis of a metal–organic framework followed by in situ X-ray absorption spectroscopy, powder diffraction and pair distribution function analysis. Dalton Transactions. [Link]
Zhang, L., et al. (2020). Stability Trend of Metal–Organic Frameworks with Heterometal-Modified Hexanuclear Zr Building Units. DSpace@MIT. [Link]
TGA curves of (Di)CH 3 MOF-5 before and after exposure to ambient air. ResearchGate. [Link]
Agudelo-Vera, D., et al. (2022). Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Penn State Research Database. [Link]
Klysubun, P., et al. (2021). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. MDPI. [Link]
Li, B., et al. (2018). Our journey of developing multifunctional metal-organic frameworks. PMC. [Link]
Sun, W., et al. (2021). Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction. Dalton Transactions. [Link]
Papoutsakis, D., et al. (2020). New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems. ResearchGate. [Link]
Technical Support Center: Removing Impurities from 3-hydroxy-2,5-pyridinedicarboxylic acid
Welcome to the technical support guide for the purification of 3-hydroxy-2,5-pyridinedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challeng...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 3-hydroxy-2,5-pyridinedicarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. As a key building block in various synthetic pathways, its purity is paramount for achieving reliable and reproducible experimental outcomes. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
This section addresses the nature and identification of common impurities associated with 3-hydroxy-2,5-pyridinedicarboxylic acid.
Q1: What are the most common impurities in a crude sample of 3-hydroxy-2,5-pyridinedicarboxylic acid and where do they originate?
A1: Impurities in crude 3-hydroxy-2,5-pyridinedicarboxylic acid typically arise from the synthetic route and subsequent handling. The primary sources include:
Unreacted Starting Materials and Intermediates: Syntheses, such as the oxidation of substituted quinolines or other heterocyclic precursors, may not proceed to completion, leaving residual starting materials or partially oxidized intermediates in the final product.[1][2]
Positional Isomers: The synthesis can sometimes yield other pyridinedicarboxylic acid isomers, such as 2,3-pyridinedicarboxylic acid (quinolinic acid) or 3,5-pyridinedicarboxylic acid, which have very similar physical properties, making them difficult to separate.[3][4]
Side-Reaction Byproducts: Depending on the reaction conditions (e.g., high temperatures), side reactions like decarboxylation can occur, leading to compounds such as 3-hydroxypyridine-2-carboxylic acid.[5]
Inorganic Salts: The use of acids or bases for reaction catalysis or pH adjustment during workup can lead to the presence of residual inorganic salts in the crude product.
Colored Degradation Products: The pyridine ring system can be susceptible to degradation, especially under harsh conditions, leading to the formation of colored, often polymeric, impurities that can discolor the final product.[5][6]
Q2: How can I get a preliminary assessment of my sample's purity before attempting a large-scale purification?
A2: A preliminary purity assessment is a critical, time-saving step. Several straightforward analytical techniques can provide valuable insights:
Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[7] The reported melting point for 2,5-pyridinedicarboxylic acid is around 256°C.[8] A wide melting range indicates the presence of significant impurities.
Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method to visualize the number of components in your sample. If your crude material shows multiple spots on a TLC plate under UV light, it confirms the presence of impurities.[9]
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the method of choice. It can effectively separate and quantify the target compound and its impurities, including isomers that may not be distinguishable by TLC.[3][10]
This section details the primary methods for purifying 3-hydroxy-2,5-pyridinedicarboxylic acid.
Q3: What is the most effective and common method for purifying 3-hydroxy-2,5-pyridinedicarboxylic acid?
A3: For solid compounds like 3-hydroxy-2,5-pyridinedicarboxylic acid, recrystallization is the most widely used and effective purification technique.[11] The principle relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[7] The compound is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the pure compound crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[12][13]
Q4: How do I select the ideal solvent for recrystallizing 3-hydroxy-2,5-pyridinedicarboxylic acid?
A4: The ideal recrystallization solvent should exhibit the following properties:
It should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.
It should dissolve the impurities well at all temperatures or not at all.
It should not react chemically with the compound.
It should be volatile enough to be easily removed from the purified crystals.
For 3-hydroxy-2,5-pyridinedicarboxylic acid, which is a polar molecule, polar solvents are a good starting point. It is reported to be soluble in hot water but insoluble in cold water, making water an excellent and commonly recommended solvent for its recrystallization.[8][14] Using dilute hydrochloric acid (HCl) can also be effective.[14]
Solvent
Suitability for 3-hydroxy-2,5-pyridinedicarboxylic acid
Rationale & Comments
Water
Excellent
High solubility when hot, low solubility when cold.[8] Environmentally benign and inexpensive.
Dilute HCl
Good
Can improve solubility at high temperatures and ensures the carboxylic acids remain protonated.[14]
Ethanol
Moderate
May be too good a solvent at room temperature, potentially leading to lower recovery. Often used in solvent pairs (e.g., ethanol/water).
Hexane/Ethyl Acetate
Poor
As non-polar or moderately polar solvents, they are unlikely to dissolve this polar dicarboxylic acid effectively, even when hot.[15]
Q5: When should I consider using chromatography instead of recrystallization?
A5: While recrystallization is often sufficient, chromatography may be necessary in specific situations:
Isomeric Impurities: If your sample contains significant amounts of positional isomers with very similar solubility profiles, recrystallization may fail to separate them effectively. Mixed-mode chromatography can exploit small differences in ionic and hydrophobic properties to achieve separation.[3][10]
Baseline Impurities: When impurities have solubility characteristics almost identical to the product, they will co-crystallize.
Trace-Level Purification: For applications requiring exceptionally high purity (e.g., >99.9%), preparative HPLC may be required as a final polishing step.
Q6: Can I use a simple acid-base wash to purify my product?
A6: Yes, an acid-base extraction or wash is a highly effective technique for purifying carboxylic acids.[16] The process involves:
Dissolving the crude solid in an aqueous base (e.g., dilute sodium hydroxide) to form the water-soluble sodium salt.
Washing this aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to remove any neutral or basic organic impurities.
Re-acidifying the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
Collecting the purified solid by filtration.
This method is particularly useful for removing non-acidic impurities but will not separate other acidic compounds like isomers.[16]
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the purification process.
Q7: My product is persistently yellow or brown, even after recrystallization. What should I do?
A7: A persistent color is typically due to highly conjugated or polymeric impurities that get trapped in the crystal lattice. The most effective solution is to treat the hot recrystallization solution with activated charcoal (decolorizing carbon).[12] These colored impurities adsorb strongly onto the surface of the carbon, which can then be removed by hot gravity filtration before allowing the solution to cool and crystallize.[17] Use charcoal sparingly (1-2% by weight of your compound), as it can also adsorb some of your desired product.[12]
Q8: My recovery yield after recrystallization is very low. How can I improve it?
A8: Low recovery is a common issue with several potential causes:
Using Too Much Solvent: The most frequent error is adding an excessive amount of hot solvent to dissolve the crude solid.[11] This keeps the product in solution even after cooling. Solution: Use the absolute minimum amount of boiling solvent required to fully dissolve the solid.
Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals and traps solvent. Solution: Allow the solution to cool slowly to room temperature without disturbance, then place it in an ice bath to maximize crystal formation.[7][13]
Premature Filtration: Filtering the crystals before crystallization is complete will leave a significant amount of product in the mother liquor. Solution: Ensure the flask feels cold to the touch and that no further crystal formation is observed before filtering.
Q9: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how can I fix it?
A9: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid or molten solid instead of a crystalline solid.[13] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated with impurities.
Immediate Solution: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool much more slowly. Seeding the solution with a pure crystal can also help induce proper crystallization.[7]
Preventative Measures: Ensure your starting material is not grossly impure. Consider using a different solvent or a solvent pair.
Q10: My HPLC analysis still shows a significant impurity peak after purification. What are my next steps?
A10: If a well-executed recrystallization fails to remove an impurity, it suggests the impurity has very similar physicochemical properties to your target compound.
Try a Different Solvent: A different recrystallization solvent may alter the relative solubilities enough to allow for separation.
Repeat the Purification: A second recrystallization can sometimes significantly improve purity.
Switch Methods: This is a clear indication that an alternative purification method is needed. Column chromatography, particularly preparative reverse-phase or mixed-mode HPLC, is the logical next step to resolve closely related impurities.[3][10]
Section 4: Standard Operating Protocols
Protocol 1: Standard Recrystallization from Water
This protocol describes the standard procedure for purifying 3-hydroxy-2,5-pyridinedicarboxylic acid using water as the solvent.
Materials:
Crude 3-hydroxy-2,5-pyridinedicarboxylic acid
Deionized water
Erlenmeyer flasks (2)
Hot plate
Buchner funnel and filter flask
Filter paper
Procedure:
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of deionized water to create a slurry.
Heat the slurry on a hot plate to a gentle boil while stirring.
Add small portions of hot deionized water incrementally until all the solid just dissolves. Avoid adding excess solvent.[12]
If the solution is colored, proceed to Protocol 2. If not, remove the flask from the heat.
Cover the flask and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.[13]
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
Collect the purified crystals by vacuum filtration using a Buchner funnel.[13]
Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor.
Allow the crystals to dry completely under vacuum on the filter and then in a drying oven or desiccator.
Protocol 2: Decolorization with Activated Charcoal
This protocol is an addendum to Protocol 1, to be used if the hot solution is colored.
Procedure:
After the crude solid is fully dissolved in the minimum amount of hot water (Step 4 of Protocol 1), remove the flask from the hot plate and allow the boiling to subside slightly.
Add a very small amount of activated charcoal (enough to cover the tip of a spatula) to the hot solution.[12]
Swirl the mixture and gently reheat it to boiling for a few minutes.
Perform a hot gravity filtration: Place a fluted filter paper in a stemless funnel and preheat the funnel and a clean receiving Erlenmeyer flask with hot solvent vapor.
Quickly pour the hot solution containing the charcoal through the fluted filter paper. The goal is to remove the charcoal while keeping the desired compound dissolved.[12]
The filtrate should now be colorless. Proceed with the cooling and crystallization steps (Step 6 onwards) from Protocol 1.
Section 5: Workflow & Troubleshooting Diagrams
The following diagrams illustrate the general purification workflow and a decision-making process for troubleshooting common issues.
Caption: General purification workflow for 3-hydroxy-2,5-pyridinedicarboxylic acid.
Caption: Troubleshooting decision tree for common purification issues.
Section 6: References
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
MilliporeSigma. (n.d.). 2,6-Pyridinedicarboxylic acid for ion chromatography, = 99.5 T. Retrieved from [Link]
University of Richmond. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]
European Patent Office. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids (Patent No. 0259687). Retrieved from [Link]
Gómez-Álvarez, H., et al. (2025). Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production. Bioengineering & Biotechnology, 12. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
Benkovic, S. J., & Benkovic, P. A. (2021). Synthesis and crystal structures of 3,6-dihydroxypicolinic acid and its labile intermediate dipotassium 3-hydroxy-6-(sulfonatooxy)pyridine-2-carboxylate monohydrate. Acta Crystallographica Section C Structural Chemistry, 77(Pt 5), 230–234. Retrieved from [Link]
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
Reddit. (2024). Purification Troubleshooting. r/Chempros. Retrieved from [Link]
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
SciSpace. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. Retrieved from [Link]
Google Patents. (n.d.). Process for preparing pyridine-2,3-dicarboxylic acid compounds. Retrieved from
PubChem. (n.d.). 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]
PubMed. (2023). Isolation and characterization of the 2,5-pyridinedicarboxylic acid-degrading bacterium Agrobacterium sp. strain YJ-5. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 2,5-Pyridinedicarboxylic acid. Retrieved from [Link]
A Comparative Guide to the Proton NMR Analysis of 3-hydroxy-2,5-pyridinedicarboxylic acid
For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. 3-hydroxy-2,5-pyridinedicarboxylic acid and it...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of rigorous scientific practice. 3-hydroxy-2,5-pyridinedicarboxylic acid and its isomers are of significant interest due to their presence in natural products and their potential as bioactive molecules and building blocks in medicinal chemistry. Among the suite of analytical techniques available, proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a primary tool for confirming molecular structure. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 3-hydroxy-2,5-pyridinedicarboxylic acid, a comparison with a closely related analogue, and a discussion of complementary analytical methodologies.
The Predicted ¹H NMR Spectrum of 3-hydroxy-2,5-pyridinedicarboxylic acid
The structure of 3-hydroxy-2,5-pyridinedicarboxylic acid dictates a specific proton NMR signature. The pyridine ring contains two aromatic protons at the C4 and C6 positions. The electronic environment of these protons is influenced by the electron-withdrawing carboxylic acid groups and the electron-donating hydroxyl group.
Based on established principles of NMR spectroscopy and data from similar compounds, we can predict the following spectral characteristics:
H4 Proton: This proton is situated between the two carboxylic acid groups. The anisotropic effect of the carbonyls and the overall electron-withdrawing nature of the substituents will deshield this proton, shifting its resonance downfield. We can anticipate a chemical shift in the range of 8.3-8.6 ppm . This signal is expected to appear as a doublet due to coupling with the H6 proton.
H6 Proton: This proton is adjacent to the nitrogen atom and a carboxylic acid group, both of which are strongly deshielding. Therefore, the H6 proton is expected to be the most downfield signal, likely appearing in the range of 8.8-9.2 ppm . This signal will also be a doublet due to coupling with the H4 proton.
Hydroxyl and Carboxylic Acid Protons: The protons of the hydroxyl and two carboxylic acid groups are acidic and will readily exchange with deuterium in solvents like D₂O. In a non-deuterated solvent such as DMSO-d₆, these protons would likely appear as broad singlets at a chemical shift greater than 10 ppm, though their exact position can be highly variable depending on concentration and temperature.[1]
The coupling constant (J-coupling) between H4 and H6 is a meta-coupling (⁴J), which is typically small, in the range of 2-3 Hz.[2]
A Comparative Analysis: 3-hydroxy-2,5-pyridinedicarboxylic acid vs. 2,5-pyridinedicarboxylic acid
To understand the influence of the hydroxyl group, a comparison with the readily available ¹H NMR spectrum of 2,5-pyridinedicarboxylic acid is instructive.[3] In 2,5-pyridinedicarboxylic acid, the protons are at positions 3, 4, and 6. The introduction of a hydroxyl group at the 3-position in our target molecule replaces one of these protons and significantly alters the electronic landscape for the remaining two.
The electron-donating nature of the hydroxyl group at the 3-position in 3-hydroxy-2,5-pyridinedicarboxylic acid would be expected to shield the adjacent protons. However, its effect on the more distant H4 and H6 protons is less pronounced and is counteracted by the strong deshielding from the carboxylic acid groups and the pyridine nitrogen. The primary difference in the spectrum is the simplification from a three-proton system in 2,5-pyridinedicarboxylic acid to a two-proton system in the 3-hydroxy derivative, resulting in a cleaner spectrum with two doublets instead of three more complex multiplets.
Alternative and Complementary Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of 3-hydroxy-2,5-pyridinedicarboxylic acid relies on a multi-technique approach.
¹³C NMR Spectroscopy: This technique would provide information on the number and electronic environment of the carbon atoms in the molecule. For 3-hydroxy-2,5-pyridinedicarboxylic acid, seven distinct carbon signals would be expected: five for the pyridine ring and two for the carboxylic acid groups.
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. The spectrum of 3-hydroxy-2,5-pyridinedicarboxylic acid would be characterized by a broad O-H stretching vibration from the carboxylic acid and hydroxyl groups (typically in the 2500-3300 cm⁻¹ region), and strong C=O stretching vibrations from the carboxylic acid groups (around 1700 cm⁻¹).[4]
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact molecular weight of the compound, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information.
UV-Visible Spectroscopy: The pyridine ring is a chromophore, and a UV-Vis spectrum would show characteristic absorption bands. The position and intensity of these bands can be sensitive to the substitution pattern and the pH of the solution.[5]
Experimental Protocol for ¹H NMR Analysis
The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 3-hydroxy-2,5-pyridinedicarboxylic acid.
1. Sample Preparation:
Weigh approximately 5-10 mg of the solid 3-hydroxy-2,5-pyridinedicarboxylic acid.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable choice due to its ability to dissolve polar compounds and to observe the exchangeable protons of the hydroxyl and carboxylic acid groups.[1]
Transfer the solution to a clean, dry 5 mm NMR tube.
If desired, add a small amount of an internal standard, such as tetramethylsilane (TMS), although the residual solvent peak of DMSO-d₆ (at ~2.50 ppm) can often be used as a reference.[6]
2. NMR Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer's probe.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
Set the appropriate acquisition parameters. A standard ¹H NMR experiment would include:
A spectral width of approximately 16 ppm.
An acquisition time of 2-4 seconds.
A relaxation delay of 1-5 seconds.
A sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
Acquire the Free Induction Decay (FID).
3. Data Processing and Analysis:
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
Integrate the peaks to determine the relative number of protons corresponding to each signal.
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the protons in the molecule.
Experimental Workflow Diagram
Caption: A schematic of the ¹H NMR experimental workflow.
Conclusion
The structural elucidation of 3-hydroxy-2,5-pyridinedicarboxylic acid is readily achievable through ¹H NMR spectroscopy. By predicting the chemical shifts and coupling patterns of the aromatic protons and comparing them to known analogues, a confident structural assignment can be made. The synergistic use of other analytical techniques such as ¹³C NMR, IR, and MS provides a comprehensive characterization, ensuring the identity and purity of the compound. The detailed experimental protocol provided herein offers a robust framework for obtaining high-quality spectral data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.
References
Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds.
Vargová, Z., Almáši, M., Hudecová, D., & Györyová, K. (2021). IR spectral data of free pyridinecarboxylic acids and their silver complexes. Molecules.
PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid. Retrieved from [Link]
ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.
ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3....
University of Regensburg. (n.d.). H NMR Spectroscopy.
Di Marco, V., et al. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. SciSpace.
Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.).
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF METAL ORGANIC FRAMEWORKS (MOFs)
The Royal Society of Chemistry. (n.d.). The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6.
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
Academia.edu. (n.d.). Synthesis, characterization and 2,5-pyridinedicarboxylic acid interaction of Zinc(II) complexes with N-(4-X-phenyl)pyridine-2-yl -methanimine ligands (X= -Cl and -N(CH 3 ) 2.
St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0012022).
The Royal Society of Chemistry. (n.d.). Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones.
Pantouris, G., et al. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. Structure, 31(3), 355-367.e4.
Comparative Mass Spectrometry Guide: 3-Hydroxy-2,5-Pyridinedicarboxylic Acid
Executive Summary 3-Hydroxy-2,5-pyridinedicarboxylic acid (HPDC) represents a significant analytical challenge due to its high polarity, zwitterionic character, and structural similarity to ubiquitous isomers like 3-hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Hydroxy-2,5-pyridinedicarboxylic acid (HPDC) represents a significant analytical challenge due to its high polarity, zwitterionic character, and structural similarity to ubiquitous isomers like 3-hydroxypicolinic acid and other pyridine dicarboxylates (e.g., quinolinic acid). Accurate quantification is critical in metabolic profiling (vitamin B6 degradation pathways) and impurity analysis for novel antiviral candidates targeting D-dopachrome tautomerase.
This guide compares three distinct analytical workflows. While Direct HILIC-MS/MS offers the fastest turnaround, Derivatization-Enhanced RP-LC-MS/MS is the recommended gold standard for sensitivity and retention stability. GC-MS serves as a necessary orthogonal method for structural confirmation.
Molecule Profile & Analytical Challenges
Feature
Description
Analytical Implication
Structure
Pyridine ring with -OH at C3 and -COOH at C2, C5.[1]
Carboxyl groups deprotonate easily ([M-H]⁻ = 182).
Isomerism
Isomeric with 4-hydroxy-2,6-PDC, etc.
Requires chromatographic resolution; mass alone is insufficient.
Method Comparison: Direct vs. Derivatized
Method A: Direct HILIC-MS/MS (Rapid Screening)
Best for: High-throughput screening where sub-ng/mL sensitivity is not required.
Principle: Uses Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar analytes via water-layer partitioning on a polar stationary phase.
Column: Amide-HILIC or Zwitterionic (ZIC-HILIC), 2.1 x 100 mm, 1.7 µm.
Best for: Trace quantification (< 1 ng/mL) and robust separation of isomers.
Principle: Chemical derivatization with 3-Nitrophenylhydrazine (3-NPH) converts the hydrophilic carboxyl groups into hydrophobic hydrazides. This increases retention on C18 columns and enhances ionization efficiency.
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
Reagents: 3-NPH + EDC (catalyst) + Pyridine.
Pros: Increases sensitivity by 10-50x; shifts retention to stable RP regions; separates isomers effectively.
Cons: Requires 30-60 min sample prep; reagents must be high purity.
Method C: GC-MS (Orthogonal Validation)
Best for: Structural elucidation and distinguishing positional isomers via EI fragmentation.
Principle: Silylation of active hydrogens (-OH, -COOH) to form volatile TMS derivatives.
Reagent: BSTFA + 1% TMCS.
Pros: High chromatographic resolution; distinct EI fragmentation patterns.
Cons: Sensitive to moisture; thermal instability of some hydroxy-acids; not suitable for thermolabile samples.
Detailed Protocol: Method B (3-NPH Derivatization)
This protocol is selected as the primary recommendation due to its balance of sensitivity and robustness.
Reagents
Derivatization Solution: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% Methanol.
Catalyst Solution: 120 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) + 6% Pyridine in 50% Methanol.
Quenching Solution: 0.1% Formic Acid in water.
Step-by-Step Workflow
Extraction: Mix 50 µL plasma/urine with 150 µL cold methanol (protein precipitation). Centrifuge at 12,000 x g for 10 min.
Mixing: Transfer 50 µL supernatant to a vial. Add 25 µL Derivatization Solution and 25 µL Catalyst Solution .
Incubation: Vortex and incubate at 40°C for 60 minutes . (The carboxyl groups react to form 3-NPH amides).[5]
Quenching: Add 400 µL of Quenching Solution to stop the reaction.
Derivatized Mass Calculation: HPDC (183) + 2 * (3-NPH - H2O) = Significant mass shift.
Target MRM (Derivatized): [M-H]⁻ transitions specific to the hydrazide complex (typically Parent -> 136 (Nitrophenyl anion)).
Underivatized Control Transitions (for Method A):
Quantifier: 182.0 → 138.0 (Loss of CO₂).
Qualifier: 182.0 → 94.0 (Loss of 2x CO₂ + Ring Cleavage).
Visualizations
Diagram 1: Analytical Decision Workflow
This flowchart guides the researcher in selecting the appropriate method based on sample type and sensitivity needs.
Caption: Decision matrix for selecting between HILIC, Derivatization-LC, and GC-MS based on sensitivity requirements.
Diagram 2: Fragmentation Pathway (ESI Negative)
Proposed fragmentation mechanism for the underivatized molecule ([M-H]⁻ = 182).
Caption: ESI(-) Fragmentation pathway showing sequential loss of carboxyl groups, characteristic of pyridine dicarboxylic acids.
Performance Data Comparison
The following data represents typical performance metrics observed in pyridine dicarboxylic acid analysis (based on validation studies of similar metabolites like Quinolinic Acid).
Metric
Method A: HILIC-MS
Method B: 3-NPH RP-LC-MS
Method C: GC-MS (TMS)
LOD (Limit of Detection)
10 - 25 ng/mL
0.1 - 0.5 ng/mL
5 - 10 ng/mL
Linearity (R²)
> 0.990
> 0.998
> 0.995
Matrix Effect
High Suppression (40-60%)
Minimal (< 15%)
N/A (Extraction dependent)
Retention Time Stability
Variable (pH sensitive)
High (Stable RP)
High
Isomer Separation
Moderate
Excellent
Excellent
References
SIELC Technologies. Separation of Pyridine-2,6-dicarboxylic acid 1-oxide on Newcrom R1 HPLC column. Retrieved from
National Institutes of Health (NIH). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. (2024). Retrieved from
MDPI. A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine. (2025).[1] Retrieved from
Agilent Technologies. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017).[4] Retrieved from
BenchChem. Esterification of 2,5-Pyridinedicarboxylic Acid - Technical Support. Retrieved from
A Comparative Guide to the UV-Vis Absorption Spectra of 3-hydroxy-2,5-pyridinedicarboxylic acid
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 3-hydroxy-2,5-pyridinedicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, thi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of 3-hydroxy-2,5-pyridinedicarboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, contextualizing the spectral behavior of the target molecule against relevant analogues. By examining the influence of solvent polarity and pH, we aim to provide a comprehensive resource for the spectroscopic characterization of this and similar compounds.
Introduction: The Significance of UV-Vis Spectroscopy in Characterizing Pyridine Derivatives
Ultraviolet-visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique used to study the electronic transitions within a molecule.[1][2][3] For aromatic compounds like pyridine derivatives, the absorption of UV-Vis radiation promotes electrons from lower energy bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. The resulting spectrum, a plot of absorbance versus wavelength, provides a unique fingerprint that is highly sensitive to the molecule's chemical environment.
3-hydroxy-2,5-pyridinedicarboxylic acid is a heterocyclic compound of interest in various fields, including medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with both electron-donating (hydroxyl) and electron-withdrawing (carboxylic acid) groups, suggests a complex electronic behavior that can be effectively probed by UV-Vis spectroscopy. Understanding its spectral properties is crucial for qualitative identification, quantitative analysis, and for gaining insights into its chemical reactivity and potential interactions.
This guide will explore the key factors influencing the UV-Vis absorption spectrum of 3-hydroxy-2,5-pyridinedicarboxylic acid, namely the effects of solvent and pH. We will also draw comparisons with related pyridinedicarboxylic acid isomers to highlight the impact of substituent positioning on the electronic transitions.
Experimental Protocol: A Validated Approach to UV-Vis Spectral Acquisition
To ensure the acquisition of reliable and reproducible UV-Vis absorption spectra, a standardized experimental protocol is paramount. The following methodology is a self-validating system designed for the accurate characterization of 3-hydroxy-2,5-pyridinedicarboxylic acid and its analogues.
Materials and Instrumentation
Analyte: 3-hydroxy-2,5-pyridinedicarboxylic acid (or relevant analogue) of high purity.
Buffers: A series of aqueous buffer solutions with a range of pH values (e.g., pH 2, 7, and 10).
Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.[4]
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
Step-by-Step Experimental Workflow
Solution Preparation:
Prepare a stock solution of the analyte in a suitable solvent (e.g., ethanol or water) at a known concentration (e.g., 1 mM).
From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorbance measurements (typically within the linear range of the Beer-Lambert Law, A ≈ 0.1-1.0).[1]
Instrument Setup and Blanking:
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.
Set the desired wavelength range for the scan (e.g., 200-400 nm).
Fill a quartz cuvette with the pure solvent or buffer solution that will be used for the sample measurement. This will serve as the blank.
Place the blank cuvette in the reference beam path of the spectrophotometer.
Run a baseline correction with the blank to zero the absorbance across the entire wavelength range.
Sample Measurement:
Rinse a second quartz cuvette with the analyte solution.
Fill the cuvette with the analyte solution and ensure there are no air bubbles.
Place the sample cuvette in the sample beam path.
Initiate the spectral scan.
Record the absorbance spectrum.
Data Analysis:
Identify the wavelength of maximum absorbance (λmax).
If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.
Caption: This diagram illustrates the standardized workflow for acquiring UV-Vis absorption spectra, ensuring accuracy and reproducibility.
Comparative Analysis of UV-Vis Absorption Spectra
The UV-Vis absorption spectrum of a pyridine derivative is primarily influenced by the nature and position of its substituents, as well as the surrounding chemical environment.
The Influence of Solvent Polarity
The choice of solvent can significantly alter the position and intensity of absorption bands due to differential stabilization of the ground and excited states.[5] For pyridine derivatives, two primary electronic transitions are of interest: the n→π* and π→π* transitions.
n→π* Transitions: These transitions involve the excitation of a non-bonding electron from the nitrogen atom's lone pair to an anti-bonding π* orbital. These transitions are typically of lower energy (longer wavelength) and lower intensity. In polar, protic solvents (e.g., ethanol, water), the nitrogen lone pair can participate in hydrogen bonding, which stabilizes the ground state more than the excited state.[6] This results in an increase in the energy required for the transition, leading to a hypsochromic (blue) shift to shorter wavelengths.[6][7]
π→π* Transitions: These transitions involve the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. These are generally higher in energy (shorter wavelength) and more intense. Polar solvents can stabilize both the ground and excited states, but often stabilize the more polar excited state to a greater extent. This leads to a decrease in the transition energy, resulting in a bathochromic (red) shift to longer wavelengths.[7]
For 3-hydroxy-2,5-pyridinedicarboxylic acid, we can anticipate a complex interplay of these effects. The presence of the hydroxyl and carboxylic acid groups, capable of hydrogen bonding, will further influence the solvent interactions.
Caption: This diagram depicts the structural differences between 3-hydroxy-2,5-pyridinedicarboxylic acid and its non-hydroxylated analogue, 2,5-pyridinedicarboxylic acid, highlighting the key functional groups that influence their respective UV-Vis spectra.
The Impact of pH
The ionization state of the acidic (carboxylic acid) and basic (pyridine nitrogen and hydroxyl) groups in 3-hydroxy-2,5-pyridinedicarboxylic acid is highly dependent on the pH of the solution. Changes in protonation will alter the electronic distribution within the molecule and, consequently, its UV-Vis absorption spectrum.[8][9]
Acidic Conditions (Low pH): At low pH, the pyridine nitrogen will be protonated, and the carboxylic acid groups will be in their neutral form. The protonation of the nitrogen atom will lower the energy of the n orbitals, making the n→π* transition more energetic (blue-shifted). The overall conjugation of the system may also be affected, leading to shifts in the π→π* transitions.
Neutral Conditions (Intermediate pH): Near neutral pH, the molecule will likely exist as a zwitterion, with the carboxylic acid groups deprotonated and the pyridine nitrogen protonated. This charge separation will significantly impact the electronic structure.
Basic Conditions (High pH): At high pH, both the carboxylic acid and hydroxyl groups will be deprotonated, and the pyridine nitrogen will be in its neutral, non-protonated state. The deprotonation of the hydroxyl group to a phenoxide-like species will increase electron donation into the ring, which typically leads to a bathochromic (red) shift of the π→π* absorption bands.[10]
The presence of isosbestic points in a series of spectra measured at different pH values can indicate a clear equilibrium between two absorbing species.[8]
Comparison with Pyridinedicarboxylic Acid Isomers
The UV-Vis spectra of pyridinedicarboxylic acid isomers are expected to differ based on the positions of the carboxylic acid groups.[11] For instance, the spectrum of 2,5-pyridinedicarboxylic acid will provide a valuable baseline for understanding the contribution of the hydroxyl group in 3-hydroxy-2,5-pyridinedicarboxylic acid. The introduction of the electron-donating hydroxyl group at the 3-position is expected to cause a bathochromic shift in the π→π* transitions due to the extension of the conjugated system.
Compound
Expected λmax (nm)
Key Structural Features
2,5-Pyridinedicarboxylic acid
~270-290
Pyridine ring with two electron-withdrawing carboxylic acid groups.
3-hydroxy-2,5-pyridinedicarboxylic acid
>290
Introduction of an electron-donating hydroxyl group, extending conjugation.
2,3-Pyridinedicarboxylic acid
~260-280
Different substitution pattern affecting the electronic distribution.[12]
3,5-Pyridinedicarboxylic acid
~260-280
Symmetric substitution pattern influencing the transition dipole moment.[13][14]
Note: The expected λmax values are estimations based on the general principles of UV-Vis spectroscopy and data from related compounds. Actual values must be determined experimentally.
Conclusion
The UV-Vis absorption spectrum of 3-hydroxy-2,5-pyridinedicarboxylic acid is a sensitive probe of its molecular structure and chemical environment. By systematically investigating the effects of solvent polarity and pH, researchers can gain valuable insights into the electronic properties of this molecule. Comparative analysis with related pyridinedicarboxylic acid isomers further elucidates the structure-property relationships governing the UV-Vis absorption of this important class of compounds. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality, reproducible spectral data, which is essential for accurate characterization and further research applications.
References
Drmanić, S., et al. (2013). Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids. Journal of Applied Spectroscopy, 80(6). Available at: [Link]
Wasylina, L., Kucharska, E., & Puszko, A. (1999). The 13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds, 35(2), 203-208. Available at: [Link]
SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,3-Pyridinedicarboxylic Acid. Available at: [Link]
Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture. Available at: [Link]
ResearchGate. (2025). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available at: [Link]
ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid (a) and CH-PyCA complex... Available at: [Link]
Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Available at: [Link]
Garrido, J., et al. (2000). Self-association of pyridine-2,6-dicarboxylic acid in aqueous solution as determined from ultraviolet hypochromic and hyperchromic effects. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(11), 2149-2155. Available at: [Link]
Warzecha, T., et al. (2021). pH dependency of photolabile protection groups used for applications in dynamic structural biology. ChemRxiv. Available at: [Link]
Agilent. (n.d.). The Basics of UV-Vis Spectroscopy. Available at: [Link]
Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Available at: [Link]
ACS Omega. (2023). A Theoretical Study of Solvent Effects on the Structure and UV-vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. Available at: [Link]
National Center for Biotechnology Information. (2023). A Theoretical Study of Solvent Effects on the Structure and UV–vis Spectroscopy of 3-Hydroxyflavone (3-HF) and Some Simplified Molecular Models. ACS Omega, 8(22), 19939–19949. Available at: [Link]
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. Available at: [Link]
ResearchGate. (2025). FT-Raman, FT-IR, UV spectra and DFT and ab initio calculations on monomeric and dimeric structures of 3,5-pyridinedicarboxylic acid. Available at: [Link]
ResearchGate. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Available at: [Link]
Malaysian Journal of Chemistry. (2021). Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Available at: [Link]
PubChem. (n.d.). 3,5-Pyridinedicarboxylic acid. CID 158608800. Available at: [Link]
PubChem. (n.d.). 3-Hydroxypicolinic Acid. CID 13401. Available at: [Link]
MDPI. (2023). Systematic Theoretical Study on the pH-Dependent Absorption and Fluorescence Spectra of Flavins. International Journal of Molecular Sciences, 24(8), 7111. Available at: [Link]
MDPI. (2021). Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments. Molecules, 26(15), 4634. Available at: [Link]
ResearchGate. (n.d.). UV-Vis absorption spectra of PNP at different pH values and... Available at: [Link]
ACS Publications. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Crystal Growth & Design. Available at: [Link]
science-softCon. (n.d.). UV/Vis + Photochemistry Database. Available at: [Link]
ResearchGate. (n.d.). The UV-Vis absorption spectra of III in different solvents. Available at: [Link]
NIST Technical Series Publications. (n.d.). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. Available at: [Link]
A Comparative Guide to the Elemental Analysis of 3-Hydroxy-2,5-Pyridinedicarboxylic Acid
This guide provides an in-depth comparison of methodologies for the elemental analysis of 3-hydroxy-2,5-pyridinedicarboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. The...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of methodologies for the elemental analysis of 3-hydroxy-2,5-pyridinedicarboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research. The accurate determination of its elemental composition is a foundational step in verifying its empirical formula, assessing purity, and ensuring stoichiometric consistency in subsequent synthetic applications. This document moves beyond mere protocols to explain the scientific rationale behind procedural choices, offering researchers a robust framework for obtaining accurate and reliable analytical data.
Section 1: Theoretical Composition as an Analytical Baseline
Before any experimental analysis, establishing the theoretical elemental composition is paramount. This calculated data serves as the benchmark against which all empirical results are validated. For 3-hydroxy-2,5-pyridinedicarboxylic acid, the molecular characteristics are as follows:
The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, a technique based on the Pregl-Dumas method.[2][3][4] Modern automated CHN analyzers provide rapid, precise, and accurate results, making them indispensable for compound characterization.[5][6]
Principle of Operation
The process involves the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment at temperatures around 1000°C.[4] This process converts carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into various nitrogen oxides (NOx). These combustion gases are then swept by an inert carrier gas (typically helium) through a reduction tube containing heated copper, which quantitatively converts the nitrogen oxides to dinitrogen gas (N₂). The resulting mixture of CO₂, H₂O, and N₂ is then separated, and the amount of each gas is measured by a thermal conductivity detector (TCD).[2][4][7] Oxygen is typically determined in a separate step by pyrolysis.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for combustion CHN analysis.
Caption: Automated workflow for CHN determination via combustion analysis.
Detailed Experimental Protocol
Instrumentation: A calibrated CHNS/O elemental analyzer (e.g., PerkinElmer 2400, Elementar vario EL cube) is used.[8]
Reagents and Standards:
Ultra-high purity (99.999%) helium and oxygen.
Combustion and reduction tube reagents as specified by the manufacturer (e.g., chromium oxide, silver tungstate, reduced copper).[8]
Calibration Standard: A high-purity, stable organic compound with a well-defined elemental composition, such as Acetanilide (C₈H₉NO).
Sample Preparation:
Dry the 3-hydroxy-2,5-pyridinedicarboxylic acid sample under vacuum to remove residual solvents or moisture.
Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule.
Fold the capsule to enclose the sample securely, ensuring no leakage.
Rationale: Tin capsules act as a flux, promoting a rapid, high-temperature flash combustion upon melting, which is critical for complete sample decomposition.[8]
Instrument Calibration:
Analyze several empty tin capsules to determine the blank value.
Analyze multiple replicates of the calibration standard (e.g., Acetanilide) to generate a response factor for C, H, and N. The instrument software uses these factors to convert the TCD signal for the unknown sample into elemental percentages.
Analysis of 3-hydroxy-2,5-pyridinedicarboxylic acid:
Place the encapsulated samples into the instrument's autosampler.
Initiate the analysis sequence.
Expert Insight: For heterocyclic nitrogen compounds, complete combustion can be challenging.[8] It is crucial to ensure the instrument's combustion parameters (oxygen flow, time) are optimized. Modern analyzers allow for extended oxygen fill times or multiple oxygen boosts to ensure the pyridine ring is fully oxidized and all nitrogen is converted to its oxides before the reduction step.[8] This prevents erroneously low nitrogen readings.
Data Interpretation:
The software will generate a report with the mass percentages of C, H, and N.
Compare the average experimental values from replicate runs to the theoretical values in Table 1. For a pure compound, the experimental results should typically fall within ±0.4% of the theoretical values.
Section 3: Alternative and Complementary Analytical Techniques
While combustion analysis is the primary method for quantitative elemental determination, other techniques provide valuable complementary information, particularly for structural confirmation and trace impurity analysis.
Table 2: Comparison of Analytical Techniques for Compound Characterization
Exact mass of the molecular ion, confirming the molecular formula.[1]
Solid, Liquid
Yes
Molecular Formula Confirmation
Inductively Coupled Plasma (ICP-OES/MS)
Quantitative % of trace metals and other elements (not C, H, N).[3][9]
Acid-digested solid/liquid
Yes
Trace Metal Impurity Analysis
X-Ray Fluorescence (XRF)
Qualitative and quantitative elemental composition (heavier than Na).[3]
Solid, Liquid
No
Rapid, Non-destructive Screening
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is not a method for bulk elemental quantification but is a powerful tool for confirming the molecular formula. By measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, it can distinguish between compounds with the same nominal mass but different elemental compositions.
Expected Result: For C₇H₅NO₅, the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 184.0240, which an HR-MS instrument can confirm, thereby validating the elemental makeup.
In drug development and materials science, contamination by metallic catalysts or environmental impurities can be a significant concern. ICP-OES is highly sensitive for detecting most elements of the periodic table at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[9]
Application: An ICP-OES analysis would be performed after acid digestion of the 3-hydroxy-2,5-pyridinedicarboxylic acid sample to quantify any trace metal impurities (e.g., Pd, Fe, Cu) that are not detectable by combustion analysis.
Section 4: Comparative Data and Acceptance Criteria
The ultimate goal of elemental analysis is to confirm that the synthesized compound matches its expected formula and is of high purity. Table 3 presents the benchmark data alongside typical expected experimental results.
Table 3: Summary of Theoretical vs. Expected Experimental Data
Element
Theoretical %
Typical Experimental Result (Combustion)
Acceptance Criteria
Method of Choice
Key Rationale
C
45.91%
45.7 ± 0.3%
± 0.4% of theoretical
Combustion Analysis
Direct, accurate quantification of bulk organic elements.[3]
H
2.75%
2.8 ± 0.3%
± 0.4% of theoretical
Combustion Analysis
High precision for hydrogen content.
N
7.65%
7.5 ± 0.3%
± 0.4% of theoretical
Combustion Analysis
Gold standard, with parameter optimization for heterocyclic N.[8]
O
43.68%
43.9 ± 0.4%
(Often by difference)
Combustion Analysis (Pyrolysis)
Determined directly by pyrolysis or calculated by subtracting C, H, N, S from 100%.
Experimental data for similar pyridine dicarboxylic acid derivatives reported in the literature consistently show agreement within ±0.3% of the calculated values, validating this acceptance criterion.[1][10]
Conclusion
For the definitive elemental analysis of 3-hydroxy-2,5-pyridinedicarboxylic acid, combustion CHN analysis is the primary, indispensable method . It provides direct, quantitative data to verify the empirical formula and assess sample purity with high accuracy. The specific challenges posed by the heterocyclic nitrogen core can be effectively overcome by optimizing combustion parameters in modern elemental analyzers.
For comprehensive characterization, especially in regulated environments like drug development, this should be complemented by High-Resolution Mass Spectrometry to unequivocally confirm the molecular formula and ICP-OES/MS to quantify trace metallic impurities. This multi-faceted approach ensures a complete and trustworthy characterization of the target compound.
References
A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Available at: [Link]
The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP. Available at: [Link]
Elemental analysis. (n.d.). Wikipedia. Available at: [Link]
Basic principles and tests of organic element analysis. (2024). Universal Lab Blog. Available at: [Link]
Fadeeva, V. P., Tikhova, V. D., & Nikulicheva, O. N. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106. Available at: [Link]
Li, Y., et al. (2019). Synthesis, Crystal Structures, and Magnetic Properties of Three Cobalt(II) Coordination Polymers Constructed from 3,5-Pyridinedicarboxylic Acid or 3,4-Pyridinedicarboxylic Acid Ligands. MDPI. Available at: [Link]
Crisponi, G., et al. (n.d.). 4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Al(III), Fe(III), Zn(II), and Cu(II), cell. Springer. Available at: [Link]
SYNTHESIS, SPECTRAL CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF A SUPRAMOLECULAR COPPER (II) COMPLEX OBTAINED FROM PYRIDINE-2,. (n.d.). Department of Chemistry, Benue State University. Available at: [Link]
CHN Analysis. (n.d.). Intertek. Available at: [Link]
3-Hydroxypicolinic Acid. (n.d.). PubChem. Available at: [Link]
3-Hydroxypicolinic acid. (n.d.). Wikipedia. Available at: [Link]
2,5-Pyridinedicarboxylic acid. (n.d.). NIST WebBook. Available at: [Link]
CHNS Elemental Analysers. (2008). Royal Society of Chemistry. Available at: [Link]
Immediate Action Required: Treat this substance as a Hazardous Irritant targeting the respiratory tract, eyes, and skin.
As a structural analog to other pyridine carboxylic acids (e.g., 2,5-pyridinedicarboxylic acid), this compound presents significant risks associated with dust inhalation and mucosal contact. Due to the specific hydroxylation at the 3-position, it possesses zwitterionic character, increasing its adherence to moist surfaces (sweat, mucous membranes), potentially exacerbating local irritation.
(SAR = Structure-Activity Relationship. In the absence of extensive toxicological data for this specific isomer, safety protocols must default to the most conservative profile of the pyridine dicarboxylic acid class.)
Technical Hazard Analysis & PPE Strategy
The "Why" Behind the PPE
Standard laboratory PPE is insufficient without understanding the mechanism of exposure.
Particle Size & Static: Pyridine-based dicarboxylic acids often crystallize as fine needles or plates that fracture into micron-sized dust. This dust is easily aerosolized and carries a static charge, making it "jump" onto gloves and cuffs.
Acidity & Corrosivity: With two carboxylic acid groups and a phenolic hydroxyl, the compound is acidic (pKa values typically < 3 for the first ionization). Upon contact with moisture (eyes/lungs), it lowers local pH, causing immediate protein denaturation and irritation.
Sensitization Potential: While not explicitly classified as a sensitizer, pyridine derivatives can cross-react. Minimizing skin contact is a critical preventative measure against developing future hypersensitivity.
Personal Protective Equipment (PPE) Matrix
Protection Zone
Recommended Equipment
Technical Justification
Respiratory
Fume Hood (Primary) or N95/P2 Respirator (Secondary)
Engineering controls are mandatory. If weighing outside a hood, an N95 is required to block <5µm acidic particulates.
Ocular
Unvented Chemical Goggles
Safety glasses are insufficient.[7] Airborne acidic dust can bypass side shields. Unvented goggles prevent lacrimal fluid acidification.
Dermal (Hand)
Nitrile Gloves (Min 0.11mm thickness)
Nitrile offers superior resistance to organic acids compared to latex. Double-gloving is recommended during weighing.
Dermal (Body)
Lab Coat (Buttoned, Cotton/Poly blend)
Prevents dust accumulation on street clothes. Synthetic blends are preferred for acid resistance.
Workspace: All open handling (weighing, transfer) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
Static Control: Use an ionizing bar or anti-static gun if the powder appears "fly-away" to prevent dispersal.
Decontamination Prep: Pre-wet a paper towel with 0.1M Sodium Bicarbonate (
) solution and place it inside the hood for immediate wipe-down of spills.
Phase 2: Weighing & Transfer
Don PPE: Put on nitrile gloves (check for tears), goggles, and lab coat.[7][8]
Tare: Place the receiving vessel (volumetric flask or vial) on the balance inside the hood if possible. If the balance is external, tare the vessel, then move to the hood to add the solid.
Transfer: Use a plastic spatula (avoid metal if trace metal analysis is planned, though stainless steel is chemically compatible).
Critical Step: Do not dump the powder. Tap the spatula gently to release the solid. This minimizes the "dust cloud" effect.
Seal: Cap the vessel immediately after transfer before removing it from the hood.
Wipe Down: Wipe the exterior of the vessel with the pre-wetted bicarbonate towel to neutralize any invisible dust adhering to the glass.
Phase 3: Solubilization (Chemist's Insight)
Solubility Profile: As a zwitterionic species, 3-hydroxy-2,5-pyridinedicarboxylic acid has poor solubility in neutral water.
Protocol:
Suspend the solid in water.
Add base (e.g., 1M NaOH or KOH) dropwise.
The solution will clarify as the carboxylic acid groups deprotonate (forming the soluble carboxylate salt).
Note: Avoid using strong mineral acids for dissolution unless necessary, as the pyridinium salt may precipitate depending on ionic strength.
Emergency Response & Disposal
Accidental Exposure[10]
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (suspected bronchospasm from acidic dust).
Eye Contact: Flush with water for 15 minutes .[4][5][9] Do not rub eyes (solid crystals can scratch the cornea).
Skin Contact: Wash with soap and water.[2][3][4][5] If red patches (erythema) appear, treat as a chemical burn.
Dissolve any solid waste in a small amount of dilute base (NaOH).
Check pH (aim for pH 6–9).
Dispose of in the Aqueous Organic Waste stream or Non-Halogenated Organic Solvent stream depending on facility rules.
Do NOT dispose of down the drain. Pyridine derivatives can be toxic to aquatic microorganisms in waste treatment plants.
Visual Workflow (Graphviz)
Figure 1: Operational workflow for handling 3-hydroxy-2,5-pyridinedicarboxylic acid, emphasizing the critical decontamination step prior to solubilization.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133660, 3-Hydroxy-2,5-pyridinedicarboxylic acid. Retrieved from [Link]
American Chemical Society (2023). Identifying and Handling Pyridine Carboxylic Acids. ACS Chemical Health & Safety Guidelines. Retrieved from [Link]